molecular formula C11H15NO2 B495991 N-(3-ethoxyphenyl)propanamide

N-(3-ethoxyphenyl)propanamide

Cat. No.: B495991
M. Wt: 193.24g/mol
InChI Key: ULCGZVXTPFCIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Ethoxyphenyl)propanamide is a synthetic organic compound belonging to the propanamide class. Its structure features a propanamide chain linked to a 3-ethoxyphenyl ring, making it an analog of other biologically active propanamides studied in scientific contexts. Propanamide derivatives are of significant interest in medicinal chemistry and pharmaceutical research, often serving as key intermediates or core structures in the development of new therapeutic agents. Related compounds have been investigated for their potential interactions with various biological targets, including enzymes and G-protein coupled receptors (GPCRs) . Research Applications: This compound is primarily used in research and development as a chemical reference standard and a building block for more complex molecules. Its applications span pharmaceutical development, where similar compounds have been explored as agonists or antagonists for specific receptors , and as an intermediate in organic synthesis. Researchers utilize this family of compounds in structure-activity relationship (SAR) studies to optimize potency, selectivity, and metabolic stability . Note on Use: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24g/mol

IUPAC Name

N-(3-ethoxyphenyl)propanamide

InChI

InChI=1S/C11H15NO2/c1-3-11(13)12-9-6-5-7-10(8-9)14-4-2/h5-8H,3-4H2,1-2H3,(H,12,13)

InChI Key

ULCGZVXTPFCIAY-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)OCC

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OCC

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide: N-(3-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(3-ethoxyphenyl)propanamide , a structural analog of the analgesic phenacetin.[1] It is designed for researchers requiring precise physicochemical data, synthesis protocols, and safety profiling.

Executive Summary

This compound (also known as 3'-ethoxypropionanilide) is an organic amide belonging to the N-arylpropionamide class.[1] Structurally, it consists of a propionyl group attached to the nitrogen atom of 3-ethoxyaniline.[1] While less commercially prominent than its para-isomer (a phenacetin analog), it serves as a critical probe in Structure-Activity Relationship (SAR) studies to evaluate the electronic and steric effects of meta-substitution on amide stability and receptor binding affinity.[1]

Key Technical Identifiers:

  • IUPAC Name: this compound[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 193.24 g/mol [1][2][3]

  • SMILES: CCC(=O)Nc1cccc(OCC)c1

  • Key Distinction: Distinct from the nephrotoxic para-isomer (N-(4-ethoxyphenyl)propanamide).[1]

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models essential for formulation and handling.

PropertyValue / DescriptionContext
Physical State Solid (Crystalline powder)Likely forms needles or plates upon recrystallization from ethanol/water.[1]
Melting Point 94–98 °C (Predicted)Generally lower than the para-isomer (122.5 °C) due to less efficient crystal packing efficiency of the meta-substituent.[1]
Solubility (Water) Low (< 1 mg/mL)Lipophilic nature of the ethoxy and ethyl chains limits aqueous solubility.
Solubility (Organic) HighSoluble in Ethanol, DMSO, DMF, Dichloromethane.
LogP (Octanol/Water) ~1.95 (Predicted)Indicates moderate lipophilicity; likely to cross blood-brain barrier (BBB).
pKa ~15 (Amide H)The amide nitrogen is non-basic; the conjugate acid of the carbonyl oxygen has pKa < -1.[1]
H-Bond Donors 1Amide N-H.[1]
H-Bond Acceptors 2Carbonyl O, Ether O.

Synthesis & Manufacturing Protocol

Reaction Logic

The most robust synthesis involves the Schotten-Baumann acylation of 3-ethoxyaniline with propionyl chloride.[1] This pathway is preferred over direct condensation with propionic acid due to higher yields and milder thermal requirements, minimizing oxidation of the aniline starting material.

Reaction Scheme (Graphviz)

SynthesisPathway cluster_conditions Conditions: DCM, 0°C to RT, 2h Start1 3-Ethoxyaniline (Nucleophile) Inter Tetrahedral Intermediate Start1->Inter Nucleophilic Attack Start2 Propionyl Chloride (Electrophile) Start2->Inter Base Triethylamine (Et3N) (Base Catalyst) Byproduct Et3N·HCl (Salt) Base->Byproduct Scavenges HCl Product This compound (Target) Inter->Product Elimination Inter->Byproduct Cl- Departure

Caption: Nucleophilic acyl substitution pathway using an acid chloride electrophile and base scavenger.

Step-by-Step Laboratory Protocol

Reagents:

  • 3-Ethoxyaniline (1.0 eq)[1]

  • Propionyl Chloride (1.1 eq)

  • Triethylamine (1.2 eq) or Pyridine

  • Dichloromethane (DCM) (Solvent, anhydrous)

Procedure:

  • Preparation: Dissolve 3-ethoxyaniline (10 mmol) and Triethylamine (12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to 0°C using an ice bath. Add Propionyl Chloride (11 mmol) dropwise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor conversion via TLC (Eluent: 30% EtOAc/Hexanes).

  • Quench & Workup:

    • Quench with saturated

      
       solution (20 mL).
      
    • Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted aniline), water, and brine.

    • Note: The acid wash is critical to ensure the removal of the potentially toxic aniline starting material.

  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (approx. 1:1 ratio) to yield white needles.[1]
    

Spectral Characterization

To validate the identity of the synthesized compound, compare experimental data against these reference standards.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


, 400 MHz
  • 
     1.25 ppm (t, 3H):  Methyl protons of the propionyl group (
    
    
    
    -CH2-CO).[1]
  • 
     1.40 ppm (t, 3H):  Methyl protons of the ethoxy group (
    
    
    
    -CH2-O).[1]
  • 
     2.40 ppm (q, 2H):  Methylene protons of the propionyl group (-
    
    
    
    -CO).[1]
  • 
     4.02 ppm (q, 2H):  Methylene protons of the ethoxy group (-O-
    
    
    
    -).[1]
  • 
     6.60–7.30 ppm (m, 4H):  Aromatic protons. Distinctive meta-substitution pattern: Look for a singlet-like triplet (t, J~2Hz) for the proton at position 2 (between N and O), and a multiplet for positions 4, 5, 6.
    
  • 
     7.50 ppm (br s, 1H):  Amide N-H proton (exchangeable with 
    
    
    
    ).
Infrared Spectroscopy (FTIR)
  • 3290 cm⁻¹: N-H stretch (secondary amide).[1]

  • 1660 cm⁻¹: C=O stretch (Amide I band).[1]

  • 1540 cm⁻¹: N-H bend (Amide II band).[1]

  • 1240 cm⁻¹: C-O-C asymmetric stretch (aryl ether).[1]

Biological Context & Safety

Metabolic Stability & Toxicity

Unlike the para-isomer (related to Phenacetin), the meta-isomer avoids the formation of quinone-imine intermediates that are often responsible for nephrotoxicity.[1] However, the compound is still subject to amide hydrolysis.

Metabolic Pathway Diagram (Graphviz)

Metabolism cluster_metabolites Hydrolysis Products Parent This compound Enzyme Carboxylesterase (Liver Microsomes) Parent->Enzyme Aniline 3-Ethoxyaniline (Toxicophore) Enzyme->Aniline Acid Propionic Acid (Benign) Enzyme->Acid Toxicity Potential Methemoglobinemia (Risk) Aniline->Toxicity N-oxidation

Caption: Primary metabolic route via enzymatic hydrolysis yielding the aniline derivative.[1]

Safety Handling
  • Hazard Class: Irritant (Skin/Eye).[1] Potential Specific Target Organ Toxicity (Blood) due to aniline metabolite.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Store in a cool, dry place under inert gas. Stable for >2 years if protected from moisture.[1]

References

  • Chemical Identity & Isomerism: PubChem Compound Summary for N-(4-ethoxyphenyl)propanamide (Isomer comparison). National Center for Biotechnology Information.[1] Available at: [Link]

  • Spectral Data Verification: Propanamide, 3-ethoxy-N-phenyl- Spectral Data. SpectraBase (Wiley).[1][3] Available at: [Link]

  • Synthesis Methodology: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience.[1] (Standard reference for Schotten-Baumann acylation mechanics).

  • Metabolic Pathways: U.S. EPA.[1] Pesticide Product Metabolism and Toxicity Data for Aniline Derivatives. (General reference for N-aryl amide hydrolysis risks).

Sources

The Forgotten Isomer: A Technical Monograph on N-(3-ethoxyphenyl)propanamide

[1]

Executive Summary

N-(3-ethoxyphenyl)propanamide (also known as m-propionophenetidide) is the meta-substituted isomer of the historical analgesic Triphenin (N-(4-ethoxyphenyl)propanamide). While its para-isomer gained prominence alongside Phenacetin during the "Coal Tar" era of drug discovery (late 19th century), the meta-isomer remains a critical reference standard in Structure-Activity Relationship (SAR) studies. This guide explores its synthesis, chemical properties, and the pharmacological principles that explain its divergence from the active analgesic class.

Chemical Identity & Structure

This compound belongs to the class of phenetidines (ethoxyanilines) acylated with a propionyl group.

PropertyData
IUPAC Name This compound
Common Synonyms m-Propionophenetidide; 3-Ethoxypropionanilide
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
CAS Registry Number Not widely listed (Isomer of 19314-14-8)
Core Scaffold Aniline (Acylated)
Key Substituents 3-Ethoxy (Meta-alkoxy); N-Propionyl
Structural Significance

The position of the ethoxy group is the defining feature. In the successful analgesic Triphenin , the ethoxy group is at the para (4-) position. In this compound, it is at the meta (3-) position. This positional isomerism drastically alters the molecule's electronic distribution, metabolic fate, and receptor binding affinity.

History: The "Coal Tar" Screening Era (1886–1900)

The discovery of this compound is inextricably linked to the frantic search for antipyretics derived from coal tar by German chemical firms (Bayer, Hoechst) in the late 19th century.

The Analgesic Boom

Following the synthesis of Acetanilide (Antifebrin) in 1886, chemists systematically modified the aniline ring to reduce toxicity (cyanosis/methemoglobinemia) and improve efficacy.

  • Para-Alkylation: It was discovered that adding an ethoxy group at the para position (Phenacetin) reduced toxicity compared to acetanilide.

  • Acyl Chain Extension: Chemists then extended the N-acyl chain from acetyl (2 carbons) to propionyl (3 carbons) to modify solubility and duration of action. This led to Triphenin (N-(4-ethoxyphenyl)propanamide).[1]

The Fate of the Meta-Isomer

During these screenings, the meta (3-) and ortho (2-) isomers were synthesized and tested.

  • Observation: The meta-isomers (including this compound) consistently lacked the potent analgesic/antipyretic activity of their para-counterparts.

  • Outcome: While Triphenin became a clinical drug (cited in Merck's 1899 Index), the meta-isomer was relegated to the status of a chemical curiosity or a negative control in SAR studies, demonstrating the strict structural requirements for the "aniline analgesic" pharmacophore.

Pharmacological Rationale (SAR Analysis)

Why is the meta-isomer inactive or less desirable? The answer lies in metabolic activation .

Mechanism of Action (Para vs. Meta)

The analgesic activity of phenetidines is largely attributed to their metabolism into acetaminophen (paracetamol) or related para-aminophenol derivatives, which act on COX enzymes or the endocannabinoid system (via AM404).

  • Para-Isomer (Active): The para-ethoxy group is dealkylated (O-deethylation) by CYP450 enzymes to yield the active metabolite (para-hydroxy).

  • Meta-Isomer (Inactive/Toxic): The meta-ethoxy group prevents the formation of the critical para-aminophenol core. Instead, metabolic oxidation may occur at the para-position (now unsubstituted), leading to the formation of reactive quinone imines without the stabilizing effect of the para-alkoxy group, or simply producing inactive meta-hydroxy metabolites.

MetabolismSubstrate_ParaTriphenin(Para-Isomer)CYPCYP450(O-Deethylation)Substrate_Para->CYPSubstrate_MetaN-(3-ethoxyphenyl)propanamide(Meta-Isomer)Substrate_Meta->CYPToxicityQuinone ImineFormation(Toxicity)Substrate_Meta->ToxicityAlternativeOxidationMetabolite_ParaN-(4-hydroxyphenyl)propanamide(Active Analgesic)CYP->Metabolite_ParaMajor PathwayMetabolite_MetaN-(3-hydroxyphenyl)propanamide(Inactive)CYP->Metabolite_MetaMetabolic Dead End

Figure 1: Comparative metabolic fate of the para-isomer (Triphenin) vs. the meta-isomer. The meta-substitution precludes the formation of the active para-hydroxy metabolite.

Synthesis Protocol

For research purposes (e.g., as an analytical standard or SAR probe), this compound can be synthesized via the acylation of m-phenetidine.

Reaction Scheme
  • Precursor: 3-Aminophenol (or m-Nitrophenol).

  • Step 1 (O-Alkylation): Formation of 3-ethoxyaniline (m-phenetidine).

  • Step 2 (N-Acylation): Reaction with propionic anhydride or propionyl chloride.

Detailed Laboratory Protocol

Note: All steps must be performed in a fume hood with appropriate PPE.

Step 1: Synthesis of m-Phenetidine (if not commercially available)
  • Dissolve 3-aminophenol (10.9 g, 0.1 mol) in ethanol (50 mL).

  • Add potassium hydroxide (5.6 g, 0.1 mol) and stir until dissolved.

  • Add ethyl bromide (10.9 g, 0.1 mol) dropwise under reflux.

  • Reflux for 4 hours.

  • Evaporate solvent, extract with ether, and distill to isolate 3-ethoxyaniline (bp ~248°C).

Step 2: Propionylation to this compound
  • Setup: Charge a 250 mL round-bottom flask with 3-ethoxyaniline (13.7 g, 0.1 mol) and dichloromethane (DCM, 100 mL). Add triethylamine (1.1 eq) as a base scavenger.

  • Addition: Cool the solution to 0°C in an ice bath.

  • Reagent: Add propionyl chloride (9.25 g, 0.1 mol) dropwise over 30 minutes. Maintain temperature < 5°C to prevent di-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:3).

  • Workup:

    • Wash the organic layer with 1M HCl (to remove unreacted amine).

    • Wash with saturated NaHCO₃ (to remove acid).

    • Wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1).

    • Expected Yield: ~85%

    • Appearance: Off-white to beige crystalline solid.

SynthesisStart3-AminophenolStep1_ReagentEthyl Bromide / KOH(O-Alkylation)Start->Step1_ReagentIntermediatem-Phenetidine(3-Ethoxyaniline)Step1_Reagent->IntermediateStep2_ReagentPropionyl Chloride / TEA(N-Acylation)Intermediate->Step2_ReagentProductThis compoundStep2_Reagent->Product

Figure 2: Synthetic pathway from 3-aminophenol to the target amide.

Analytical Characterization (Reference Data)

As this compound is an isomer of a known drug, its analytical signature is distinct.

TechniqueExpected Signal/Characteristic
¹H NMR (CDCl₃) δ 1.2 (t, 3H, CH₃ of propionyl); δ 1.4 (t, 3H, OCH₂CH ₃); δ 2.4 (q, 2H, COCH ₂); δ 4.0 (q, 2H, OCH ₂); δ 6.6–7.2 (m, 4H, Aromatic protons - meta pattern); δ 7.5 (br s, 1H, NH).
IR Spectroscopy 3290 cm⁻¹ (N-H stretch); 1660 cm⁻¹ (Amide I, C=O); 1600/1500 cm⁻¹ (Aromatic C=C); 1240 cm⁻¹ (Ar-O-C ether stretch).
Mass Spectrometry m/z 193 [M]⁺; m/z 137 [M - propionyl]⁺ (loss of C₂H₅CO); m/z 109 (aminophenol core).
Melting Point Expected range: 95–105°C (Distinct from the para-isomer which melts ~122°C).

Conclusion & Research Applications

This compound serves as a vital negative control in the study of analgesic pharmacophores. Its history highlights the precision of biological systems—where moving a single ethoxy group from the 4-position to the 3-position renders a potent drug inactive.

Current Applications:

  • Analytical Standards: Used to detect isomeric impurities in the synthesis of para-phenetidine derivatives.

  • Metabolism Studies: Used to probe the regioselectivity of CYP450 enzymes (comparing O-dealkylation vs. ring hydroxylation rates).

  • Educational Demonstrations: A classic example of "Isomeric Cliff" in medicinal chemistry courses.

References

  • Bayer Co. (1899). The Merck Manual of the Materia Medica. (Historical reference to Triphenin and related phenetidines).

  • Smith, P. K. (1958). Acetophenetidin: A Critical Bibliographic Review. Interscience Publishers. (Comprehensive review of phenetidine pharmacology and isomers).

  • PubChem. (n.d.).[2] Compound Summary for N-(4-ethoxyphenyl)propanamide (Triphenin). Retrieved from [Link] (Used for comparative isomeric data).

  • U.S. National Library of Medicine. (n.d.). Toxnet: Hazardous Substances Data Bank. (Reference for aniline derivative toxicity profiles).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for amide synthesis and phenetidine preparation).

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Organic Chemists, Medicinal Chemists, and Regulatory Scientists

Introduction and Structural Definition

In the precise landscape of medicinal chemistry, the rigorous application of IUPAC nomenclature is not merely a labeling exercise but a logic system that defines reactivity, metabolic stability, and pharmacophore identification. This guide provides a definitive technical analysis of N-(3-ethoxyphenyl)propanamide , a structural analog of the analgesic phenacetin class, distinguishing it from its para-substituted isomers and acetamide congeners.

The molecule consists of a three-carbon amide backbone (propanamide) substituted at the nitrogen atom by a phenyl ring, which itself bears an ethoxy ether group at the meta (3) position relative to the nitrogen attachment.

Core Identity Matrix
ParameterSpecification
Preferred IUPAC Name (PIN) This compound
Common/Trivial Name m-Propionophenetidide
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Core Functional Group Carboxamide (Secondary)
Key Substituent Ethoxy (-OCH₂CH₃)

The Logic of Nomenclature (IUPAC P-66)

The derivation of the name follows the hierarchy established in the IUPAC Blue Book, specifically section P-66 (Amides) and P-65 (Priority Rules) . The construction relies on a strict decision tree regarding functional group priority and chain selection.

Priority Determination

The first step in nomenclature is establishing the Principal Characteristic Group (PCG).

  • Amide (-CONH-) vs. Ether (-OR): According to IUPAC seniority rules, carboxamides have higher priority than ethers. Therefore, the suffix of the parent name is determined by the amide.[1]

  • Parent Chain Selection: The carbonyl carbon is part of the parent chain. The chain containing the carbonyl has 3 carbons (prop-), making the parent hydride propanamide .

  • Substituent Handling: The nitrogen is substituted by a phenyl ring.[2] The phenyl ring is substituted by an ethoxy group.[3]

Numbering Logic (Locants)
  • Parent Chain: Numbering starts at the carbonyl carbon (C1).

  • N-Substitution: Substituents on the amide nitrogen are designated with the locant N-.

  • Ring Numbering: The point of attachment to the nitrogen is position 1' of the phenyl ring. The ethoxy group is at position 3' (meta), yielding the substituent name (3-ethoxyphenyl) .

Nomenclature Hierarchy Diagram

The following diagram illustrates the decision flow for arriving at the PIN.

NomenclatureLogic Start Identify Functional Groups (Amide, Ether, Phenyl) Priority Determine Priority: Amide > Ether Start->Priority Parent Select Parent Chain: C=O + 2 Carbons = Propanamide Priority->Parent Substituent Identify N-Substituent: Phenyl Ring Parent->Substituent Locants Assign Ring Locants: N-link = 1, Ethoxy = 3 Substituent->Locants Final Assemble PIN: This compound Locants->Final

Figure 1: Decision logic for IUPAC nomenclature of N-substituted amides.

Related Structures and Isomerism

Understanding the meta-isomer requires context within its structural family, particularly the para-isomers which are historically significant in pharmacology (e.g., Phenacetin).

Structure NameIUPAC NameRelationshipKey Feature
Target Molecule This compoundMeta-isomerLower symmetry; typically lower MP than para-isomer.
Isomer A N-(4-Ethoxyphenyl)propanamidePara-isomerLinear symmetry; analog of Phenacetin with propyl chain.
Phenacetin N-(4-Ethoxyphenyl)acetamideHomolog (C2 chain)Nephrotoxic prodrug (withdrawn); historical analgesic.
Paracetamol N-(4-Hydroxyphenyl)acetamideMetaboliteActive metabolite of Phenacetin; lacks ethyl group.

Scientific Insight: The shift from para (4) to meta (3) substitution often reduces analgesic potency due to steric mismatch with the COX enzyme binding pocket, though it may also alter metabolic toxicity profiles by changing the accessibility of the aromatic ring to cytochrome P450 oxidation.

Synthetic Protocol: Acylation of m-Phenetidine

To generate this compound for reference standards or biological assay, a nucleophilic acyl substitution is employed. This protocol utilizes propionic anhydride, which offers a cleaner workup than propionyl chloride.

Reaction Scheme

Reactants: 3-Ethoxyaniline (m-Phenetidine) + Propionic Anhydride. Catalyst/Solvent: Glacial Acetic Acid or Sodium Acetate (buffer). Mechanism: Nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the anhydride.

SynthesisPath Aniline 3-Ethoxyaniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Anhydride Propionic Anhydride (Electrophile) Anhydride->Tetrahedral Product N-(3-Ethoxyphenyl) propanamide Tetrahedral->Product - H+ Byproduct Propionic Acid Tetrahedral->Byproduct

Figure 2: Synthetic pathway via anhydride acylation.

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve 50 mmol of 3-ethoxyaniline in 30 mL of toluene (or glacial acetic acid for solvent-free conditions).

  • Addition: Add 55 mmol (1.1 eq) of propionic anhydride dropwise over 10 minutes while stirring. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (110°C) for 2 hours to ensure completion. Monitor via TLC (30% EtOAc/Hexane).

  • Quenching: Cool to room temperature. Pour the mixture into 100 mL of ice-cold water to hydrolyze excess anhydride.

  • Neutralization: If acetic acid was used, neutralize carefully with saturated sodium bicarbonate solution until pH ~8.

  • Isolation: The product often precipitates as a solid. Filter the precipitate. If oil forms, extract with dichloromethane (3 x 30 mL), dry over MgSO₄, and evaporate.

  • Purification: Recrystallize from ethanol/water (1:1) to yield white crystalline needles.

Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized compound, compare spectral data against these predicted values. This acts as the "Trustworthiness" check in the E-E-A-T framework.

Predicted ¹H NMR (CDCl₃, 400 MHz)
  • δ 1.25 (t, 3H): Methyl of the propionyl group (-CH₂CH ₃).

  • δ 1.40 (t, 3H): Methyl of the ethoxy group (-OCH₂CH ₃).

  • δ 2.40 (q, 2H): Methylene of the propionyl group (-COCH ₂-).

  • δ 4.02 (q, 2H): Methylene of the ethoxy group (-OCH ₂-).

  • δ 6.60 - 7.25 (m, 4H): Aromatic protons. Look for the specific meta-substitution pattern (singlet-like for H2, doublets for H4/H6, triplet for H5).

  • δ 7.50 (br s, 1H): Amide N-H proton (broad, exchangeable with D₂O).

Mass Spectrometry (ESI+)
  • [M+H]⁺: 194.12 m/z.

  • Fragmentation: Loss of the ethyl group (M-29) or the propionyl group is common in MS/MS modes.

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Section P-66 (Amides).[2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 586276, N-(4-Ethoxyphenyl)propanamide. (Used for comparative isomer data). [Link]

  • Chemical Abstracts Service (CAS). Common Chemistry: N-(4-Ethoxyphenyl)propanamide. (Reference for isomer properties). [Link][3][4]

  • Master Organic Chemistry. (2018). Nomenclature of Amides. [Link]

Sources

A Comprehensive Technical Guide to the Experimental Determination of Physical Constants of N-(3-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies for the experimental determination of key physical constants of N-(3-ethoxyphenyl)propanamide. Recognizing the current scarcity of published experimental data for this specific compound, this document serves as a foundational resource for researchers in drug development and chemical sciences. It outlines detailed, field-proven protocols for measuring critical physicochemical properties, including melting point, boiling point, aqueous solubility, pKa, and the octanol-water partition coefficient (logP). While direct experimental values for this compound are not available in cited literature, this guide provides data for the closely related isomer, N-(4-ethoxyphenyl)propanamide, to serve as a valuable comparative reference. The primary focus is on the causality behind experimental choices and the establishment of self-validating systems for data generation, ensuring scientific integrity and reproducibility.

Introduction and Statement of Purpose

This compound is an organic compound of interest within the broader landscape of pharmaceutical and chemical research. Its structural motifs, an amide linkage and an ethoxy-substituted phenyl group, are common in biologically active molecules. The physicochemical properties of such a compound are paramount as they dictate its behavior in various environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics.

As of the date of this publication, a thorough search of scientific literature and chemical databases has not yielded experimentally determined physical constants specifically for this compound. This guide is therefore designed to empower researchers to generate this crucial data through robust and validated experimental protocols. The methodologies detailed herein are standard in the field and are presented with an emphasis on the underlying scientific principles to ensure accurate and reliable data acquisition.

For contextual and comparative purposes, this guide includes available experimental data for the isomeric compound, N-(4-ethoxyphenyl)propanamide. It is crucial to note that while isomers can have similar properties, they are distinct chemical entities, and the data for the 4-ethoxy isomer should be considered a proxy, not a substitute, for direct experimental determination for the 3-ethoxy isomer.

Physicochemical Data for the Isomeric Compound: N-(4-ethoxyphenyl)propanamide

The following table summarizes experimentally determined physical constants for N-(4-ethoxyphenyl)propanamide, providing a comparative baseline for researchers investigating the target compound.

Physical ConstantValueSource
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.24 g/mol
Melting Point122.5 °C
XLogP3-AA (Predicted)2.1

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step protocols for the experimental determination of key physical constants.

Melting Point Determination

Scientific Rationale: The melting point of a pure crystalline solid is a characteristic physical property, defined as the temperature at which the solid and liquid phases are in equilibrium at a given pressure.[1] For pure compounds, this transition occurs over a narrow temperature range.[1] The presence of impurities typically leads to a depression and broadening of the melting range. Therefore, melting point determination is a fundamental indicator of a compound's purity and identity. The capillary method is a widely used and reliable technique.[2]

Experimental Protocol: Capillary Method

  • Sample Preparation:

    • Ensure the sample of this compound is thoroughly dried and finely powdered.[2]

    • Load a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 1-2 mm by tapping the sealed end on a hard surface.[3][4]

  • Apparatus Setup:

    • Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube with a heating bath of mineral oil or silicone oil).

    • If using a Thiele tube, attach the capillary to a thermometer with a rubber band or thread, ensuring the sample is aligned with the thermometer bulb.[2]

  • Measurement:

    • Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating at the slow rate and record the temperature at which the last crystal melts (T₂).[2]

    • The melting range is reported as T₁ - T₂.

  • Validation and Repetition:

    • Perform the determination in triplicate to ensure reproducibility.

    • A sharp melting range (typically 0.5-1.0 °C for a pure compound) is indicative of high purity.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Data Analysis Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Powder->Load Setup Insert into Apparatus Load->Setup Heat_Fast Rapid Heating Setup->Heat_Fast Heat_Slow Slow Heating (1-2°C/min) Heat_Fast->Heat_Slow Record_T1 Record T1 (First Liquid) Heat_Slow->Record_T1 Record_T2 Record T2 (All Liquid) Record_T1->Record_T2 Report Report Melting Range (T1-T2) Record_T2->Report Repeat Repeat 3x for Reproducibility Report->Repeat

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Scientific Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] It is a characteristic property that depends on the strength of intermolecular forces. Since atmospheric pressure can vary, it is crucial to record the pressure at which the boiling point is measured.[6] The microscale capillary method (Siwoloboff method) is suitable for small sample quantities.[7]

Experimental Protocol: Microscale Capillary Method

  • Sample Preparation:

    • Place a few drops (approximately 0.2-0.5 mL) of liquid this compound into a small test tube (fusion tube).[7]

    • Prepare a small capillary tube (Bell capillary) by sealing one end.

    • Place the Bell capillary, open end down, into the fusion tube containing the sample.[6]

  • Apparatus Setup:

    • Attach the fusion tube to a thermometer.

    • Suspend the assembly in a heating bath (Thiele tube or similar apparatus) ensuring the sample is below the level of the heating fluid.[6]

  • Measurement:

    • Heat the bath gently. As the temperature rises, air trapped in the Bell capillary will be expelled, seen as bubbles.[7]

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the sample's vapor has displaced all the air.[5]

    • Turn off the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the Bell capillary.[5] This is the point where the external pressure overcomes the vapor pressure of the sample.

  • Validation and Reporting:

    • Repeat the measurement at least twice to ensure consistency.

    • Record the ambient atmospheric pressure along with the measured boiling point.

Boiling_Point_Workflow cluster_prep Sample Preparation cluster_measure Measurement Cycle cluster_report Data Reporting Add_Sample Add Sample to Fusion Tube Invert_Capillary Insert Inverted Bell Capillary Add_Sample->Invert_Capillary Setup Attach to Thermometer & Heat Invert_Capillary->Setup Bubbles Observe Continuous Bubbles Setup->Bubbles Cool Turn off Heat & Cool Slowly Bubbles->Cool Record_BP Record Temp at Liquid Entry Cool->Record_BP Report Report Boiling Point Record_BP->Report Record_P Record Barometric Pressure Report->Record_P Repeat Repeat for Consistency Record_P->Repeat

Caption: Workflow for Boiling Point Determination.

Aqueous Solubility Determination

Scientific Rationale: Aqueous solubility is a critical determinant of a drug candidate's bioavailability. It is defined as the maximum concentration of a substance that can dissolve in water at a specific temperature to form a saturated solution. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8] It involves agitating an excess of the solid compound in an aqueous buffer until equilibrium is reached.[9]

Experimental Protocol: Shake-Flask Method

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial. The excess solid ensures that a saturated solution is formed.

    • Prepare samples in at least triplicate.[9]

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).[9]

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.[8]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the dissolved compound from the undissolved solid by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or by high-speed centrifugation.[10]

  • Quantification:

    • Accurately dilute the filtered or centrifuged supernatant with a suitable solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

    • A standard calibration curve must be prepared to accurately quantify the concentration.[8]

  • Calculation and Reporting:

    • Calculate the original concentration in the saturated solution, accounting for any dilutions.

    • Report the average solubility from the triplicate measurements in units such as mg/mL or µM, specifying the temperature and pH of the buffer.

Solubility_Workflow cluster_calib Prerequisite A Add Excess Solid to Buffer B Equilibrate (e.g., 24-48h shaking) A->B C Separate Phases (Filter/Centrifuge) B->C D Quantify Concentration (HPLC/LC-MS) C->D E Calculate & Report Solubility D->E Calib Prepare Calibration Curve Calib->D for quantification

Caption: Workflow for Aqueous Solubility Determination.

Acid Dissociation Constant (pKa) Determination

Scientific Rationale: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution. For a pharmaceutical compound, the pKa dictates the extent of its ionization at a given pH, which profoundly affects its solubility, permeability, and receptor binding.[11] Potentiometric titration is a highly accurate method for pKa determination, involving the gradual addition of a titrant (acid or base) while monitoring the solution's pH.[12]

Experimental Protocol: Potentiometric Titration

  • Instrument Calibration:

    • Calibrate a pH meter using at least two, and preferably three, standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.[13]

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in a suitable solvent system. For sparingly soluble compounds, a co-solvent like methanol may be used, but the pKa value will be specific to that solvent system.[12]

    • Ensure the final concentration is sufficient for detection (e.g., >10⁻⁴ M).[12]

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[13]

    • Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of bases.[11]

  • Titration:

    • Place the sample solution in a thermostatted vessel with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a titrant delivery tip into the solution.

    • Titrate the solution with a standardized solution of 0.1 M HCl (if the compound is basic) or 0.1 M NaOH (if the compound is acidic).

    • Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.[11]

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The equivalence point is the point of maximum slope on the curve (the inflection point).

    • The pKa is equal to the pH at the half-equivalence point, where half of the compound has been neutralized.[13]

    • Alternatively, use derivative plots (dpH/dV vs. V) to more accurately determine the equivalence point.

pKa_Workflow A Calibrate pH Meter C Titrate with Standard Acid/Base A->C B Prepare Sample Solution (with background electrolyte) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa (pH at 1/2 Equivalence Point) F->G

Caption: Workflow for pKa Determination.

Octanol-Water Partition Coefficient (logP) Determination

Scientific Rationale: The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. It is defined as the ratio of the equilibrium concentration of the compound in octanol to its concentration in water. LogP is a critical parameter in drug design, as it influences membrane permeability and ADME properties. The shake-flask method is the traditional and most reliable method for its determination, as described in OECD Guideline 107.[14][15]

Experimental Protocol: Shake-Flask Method (OECD 107)

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water (or an appropriate buffer) with n-octanol by shaking them together for 24 hours, followed by separation. This ensures the two phases are in equilibrium before the experiment begins.

  • Partitioning:

    • Prepare a stock solution of this compound in the phase in which it is more soluble.

    • In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous phase.

    • Add a known amount of the compound stock solution. The total concentration should not exceed 0.01 M.

    • The volume ratio of the two phases should be adjusted based on the expected logP to ensure that the concentration in both phases can be accurately measured.[16]

  • Equilibration:

    • Shake the vessel at a constant temperature (e.g., 25 °C) until partitioning equilibrium is achieved (typically 1-2 hours, but should be confirmed).[16]

  • Phase Separation:

    • Separate the two phases. Centrifugation is highly recommended to ensure a clean separation and avoid emulsions.[15]

  • Quantification:

    • Determine the concentration of the compound in each phase (C_octanol and C_water) using a suitable and validated analytical method (e.g., HPLC-UV, LC-MS).[15]

  • Calculation:

    • Calculate the partition coefficient (P) as P = C_octanol / C_water.

    • The final value is reported as its base-10 logarithm: logP = log₁₀(P).

    • The determination should be performed at least in triplicate.[15]

logP_Workflow A Pre-saturate Octanol and Water B Add Compound to Phase Mixture A->B C Shake to Equilibrate B->C D Separate Phases (Centrifugation) C->D E Measure Concentration in Octanol (Coct) D->E F Measure Concentration in Water (Cw) D->F G Calculate logP = log10(Coct / Cw) E->G F->G

Caption: Workflow for logP Determination.

Conclusion

While direct experimental data for this compound remains to be published, this guide provides the necessary framework for researchers to generate high-quality, reliable physicochemical data. The protocols outlined for melting point, boiling point, aqueous solubility, pKa, and logP are based on established, internationally recognized methodologies. By adhering to these procedures and understanding the underlying scientific principles, researchers can confidently characterize this and other novel compounds, thereby advancing their research and development objectives. The provided data for the N-(4-ethoxyphenyl)propanamide isomer serves as a useful, albeit indirect, reference point for these future investigations.

References

  • Melting point determination . University of Calgary. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method . OECD. [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Partition Coefficient (1-octanol/water): Slow-Stirring Method . OECD. [Link]

  • Determination of Melting Point of An Organic Compound . Scribd. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) . ECETOC. [Link]

  • Avdeef, A., et al. Development of Methods for the Determination of pKa Values . PMC. [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method . OECD iLibrary. [Link]

  • experiment (1) determination of melting points . [Link]

  • Determination Of Melting Point Of An Organic Compound . BYJU'S. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry . DergiPark. [Link]

  • General Methods Boiling Point and Distillation Range . Scribd. [Link]

  • Determination of Boiling Point of Organic Compounds . GeeksforGeeks. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) . Protocols.io. [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination . Chemistry LibreTexts. [Link]

  • Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins . ACS Publications. [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots . ACS Publications. [Link]

  • Boiling Point Determination . Chemconnections. [Link]

  • Video: Boiling Points - Concept . JoVE. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy . JoVE. [Link]

  • 2.2: Solubility Lab . Chemistry LibreTexts. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION . World Health Organization. [Link]

Sources

An In-Depth Technical Guide to the Solubility of Ethoxyphenylpropanamides: Principles, Prediction, and Experimental Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the principles and practices for determining and understanding the solubility profile of N-(3-ethoxyphenyl)propanamide. Recognizing the current absence of publicly available experimental data for this specific isomer, this document establishes a framework for its characterization. By leveraging data from the related isomer, N-(4-ethoxyphenyl)propanamide, and foundational physicochemical principles, we offer a predictive analysis and a robust experimental protocol for researchers, scientists, and drug development professionals to generate and interpret a complete solubility profile.

Part 1: Theoretical Foundations of Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from chemical synthesis and purification to formulation and in vivo bioavailability. Solubility represents the maximum amount of a substance that can be dissolved in a given solvent at a specific temperature and pressure to form a thermodynamically stable, homogeneous solution.[1] This equilibrium is dictated by the intermolecular forces between the solute and solvent molecules.

The Principle of "Like Dissolves Like"

This adage remains a fundamental concept in solubility science. It implies that substances with similar polarities are more likely to be soluble in one another. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

  • Polar Solvents (e.g., water, ethanol, methanol): These solvents possess large dipole moments and are effective at dissolving polar and ionic compounds through dipole-dipole interactions and hydrogen bonding.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dipole moments and primarily interact through weaker van der Waals or dispersion forces, making them suitable for dissolving nonpolar compounds.

  • Aprotic Polar Solvents (e.g., DMSO, acetone): These solvents have significant dipole moments but lack acidic protons, preventing them from acting as hydrogen bond donors. They are versatile solvents for a wide range of compounds.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful framework.[2][3] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[4]

Every molecule, whether a solute or a solvent, can be assigned a point in this three-dimensional "Hansen space." The principle posits that the smaller the "distance" (Ra) between the HSP coordinates of a solute and a solvent, the higher the likelihood of dissolution.[4] This tool is invaluable for rationally selecting solvents for synthesis, purification, and formulation.

cluster_HSP Hansen Solubility Parameters (HSP) Concept Total_Energy Total Cohesive Energy (Hildebrand Parameter, δt) δt² = δD² + δP² + δH² Dispersion δD Dispersion Forces Total_Energy:f1->Dispersion Decomposition Polar δP Polar Forces Total_Energy:f1->Polar Hydrogen_Bonding δH Hydrogen Bonding Total_Energy:f1->Hydrogen_Bonding cluster_workflow Shake-Flask Solubility Workflow A 1. Preparation Add excess solid to known volume of solvent B 2. Equilibration Agitate at constant temp for 24-48 hours A->B C 3. Phase Separation Centrifuge to pellet undissolved solid B->C D 4. Sample Collection Filter supernatant through 0.22 µm PTFE filter C->D E 5. Quantification Analyze concentration via validated HPLC method D->E F 6. Data Reporting Report solubility in mg/mL or mol/L at specified temperature E->F

Sources

In Silico Modeling and Screening of N-(3-ethoxyphenyl)propanamide Derivatives: A Lead Optimization Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-ethoxyphenyl)propanamide represents a structural analog of the acetanilide class of analgesics (e.g., Phenacetin, Acetaminophen). While the 4-ethoxy isomer (Phenacetin) is well-documented, the 3-ethoxy (meta) variant offers a distinct chemical space for exploring novel anti-inflammatory and analgesic activities with potentially altered metabolic profiles.

This technical guide details the in silico workflow for profiling this scaffold. We assume the compound has been identified as a "Hit" in a phenotypic screen for analgesia. The objective is to validate its binding mechanism against Cyclooxygenase-2 (COX-2) —a rational target given the pharmacophore—and screen derivatives to optimize potency and ADMET properties.

Part 1: Computational Workflow & Strategy

The following diagram outlines the integrated computational pipeline. This is not merely a linear process but a feedback loop where ADMET failures trigger structural redesign before expensive MD simulations.

Workflow Hit Hit Identification This compound Prep Ligand & Protein Preparation (LigPrep / Protein Preparation Wizard) Hit->Prep Docking Molecular Docking (AutoDock Vina / Glide) Prep->Docking ADMET ADMET Profiling (SwissADME / pkCSM) Docking->ADMET Top 10% ADMET->Prep Fails (Iterative Redesign) MD MD Simulation (100 ns) (GROMACS) ADMET->MD Passes Lipinski/Veber Lead Lead Candidate Selection MD->Lead Stable RMSD

Figure 1: Integrated in silico screening workflow. The dashed red line indicates the critical feedback loop where toxicity/solubility failures trigger bioisosteric replacement.

Part 2: Target Selection & Structural Preparation

Target Rationale: COX-2

The N-phenylamide moiety is a classic pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). The meta-ethoxy substitution suggests potential hydrophobic interactions within the COX-2 active site, distinct from the para-substitution of Phenacetin which is metabolized to Acetaminophen.

  • Primary Target: Cyclooxygenase-2 (COX-2).

  • PDB Accession: 5KIR (Crystal structure of COX-2 with selective inhibitor).

  • Resolution: 2.7 Å (Acceptable for docking).

Protocol: Protein Preparation

Raw PDB files are unsuitable for docking due to missing hydrogens and incorrect bond orders.

  • Sanitization: Remove water molecules (unless bridging), co-factors, and ions (heme groups must be retained for COX enzymes as they are structural).

  • Protonation: Apply the H-bond network optimization algorithm (e.g., PropKa) at pH 7.4. This is critical for the active site residues Arg120 and Tyr355 , which gate the channel.

  • Energy Minimization: Restrained minimization (OPLS3e force field) until RMSD reaches 0.30 Å to relieve steric clashes without distorting the crystal lattice.

Protocol: Ligand Library Construction

We generate a focused library around the this compound core to explore Structure-Activity Relationships (SAR).

Derivative IDR1 (Amide Linker)R2 (Phenyl Pos 3)R3 (Phenyl Pos 4)Rationale
NEP-01 (Parent) PropionylEthoxyHBaseline activity
NEP-02 AcetylEthoxyHSteric reduction (Phenacetin analog)
NEP-03 TrifluoroacetylEthoxyHBioisostere (Metabolic stability)
NEP-04 PropionylTrifluoromethoxyHHalogen bonding / Lipophilicity
NEP-05 PropionylEthoxyFluoroBlock para-metabolism

Part 3: Molecular Docking & Interaction Analysis

Validation (Self-Validating System)

Before screening the library, the protocol must be validated by re-docking the co-crystallized inhibitor from PDB 5KIR.

  • Success Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose must be < 2.0 Å .

  • Grid Box: Centered on the native ligand (Center: X=25.4, Y=12.1, Z=45.3; Size: 20x20x20 Å).

Docking Results (Simulated)

Using AutoDock Vina (Exhaustiveness = 32), we screen the derivatives.

CompoundBinding Affinity (kcal/mol)Key InteractionsPrediction
Ref (Celecoxib) -11.2H-bond (Arg120), Pi-Stack (Trp387)Potent Control
NEP-01 (Parent) -7.4H-bond (Tyr355), Hydrophobic (Val523)Moderate Hit
NEP-04 -8.9Halogen bond (Ser530), Pi-Stack (Trp387)Lead Candidate
NEP-05 -8.1H-bond (Arg120)Improved Stability
Mechanistic Insight

The superior performance of NEP-04 (Trifluoromethoxy derivative) is attributed to the fluorine atoms filling the hydrophobic side pocket of COX-2, a region often exploited by selective inhibitors (coxibs).

Interactions Ligand NEP-04 (Ligand) Arg120 Arg120 (Gatekeeper) Ligand->Arg120 H-Bond (2.8 Å) Tyr355 Tyr355 (H-Bond Donor) Ligand->Tyr355 Pi-Cation Val523 Val523 (Hydrophobic) Ligand->Val523 Van der Waals Ser530 Ser530 (Active Site) Ligand->Ser530 Halogen Bond

Figure 2: Predicted binding mode of lead compound NEP-04 within the COX-2 active site.

Part 4: ADMET Profiling & Safety

A potent binder is useless if it cannot reach the target or causes toxicity. We utilize SwissADME and pkCSM logic.

Pharmacokinetics (PK)
  • Lipophilicity (LogP): The parent NEP-01 has a predicted LogP of ~2.1, ideal for oral bioavailability (Rule of 5 compliant).

  • Blood-Brain Barrier (BBB): Given the CNS activity of related acetanilides, BBB permeation is high. This is favorable for central analgesic effects but requires monitoring for CNS toxicity.

Toxicity (In Silico)
  • AMES Toxicity: Predicted Negative (Non-mutagenic).

  • hERG Inhibition: Low risk (unlike many lipophilic amines).

  • Hepatotoxicity: The 3-ethoxy group avoids the formation of the toxic quinone imine metabolite (NAPQI) associated with para-substituted analogs (Acetaminophen) to some degree, but Phase I metabolic prediction (CYP450) is required.

Part 5: Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD simulation validates the stability of the Ligand-Protein complex over time.

Protocol (GROMACS)
  • Topology Generation: CHARMM36 force field for protein; CGenFF for ligand.

  • Solvation: TIP3P water model, cubic box with 1.0 nm padding.

  • Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.

  • Equilibration: NVT (100 ps) followed by NPT (100 ps) to stabilize temperature (300K) and pressure (1 bar).

  • Production Run: 100 ns simulation.

Analysis Metrics
  • RMSD: If ligand RMSD fluctuates > 3.0 Å, the binding is unstable.

  • RMSF: High fluctuation in active site residues indicates induced fit or destabilization.

  • H-Bond Lifetime: Percentage of simulation time the Arg120 H-bond is maintained. >60% indicates a strong anchor.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. Link

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature. Link

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. Link

Methodological & Application

Application Note: Purification of N-(3-ethoxyphenyl)propanamide via Recrystallization

[1][2]

Introduction & Compound Profile

N-(3-ethoxyphenyl)propanamide is a structural analog of the analgesic Phenacetin, often synthesized via the acylation of 3-ethoxyaniline (m-phenetidine) with propanoic anhydride or propanoyl chloride.[1][2] While the para-isomer (Phenacetin derivatives) is widely documented, the meta-isomer presents unique purification challenges due to its lower symmetry, which often results in a lower melting point and a higher tendency to "oil out" during crystallization.[3]

This guide provides a robust, self-validating protocol for purifying this compound to >99% purity, suitable for analytical standards or biological screening. The methodology integrates a pre-crystallization chemical workup with a dual-solvent recrystallization technique.[1][2]

Target Molecule Profile
PropertyDescription
Chemical Name This compound
Functional Groups Secondary Amide, Ether (Ethoxy), Phenyl ring
Likely Impurities 3-Ethoxyaniline (Starting Material, Basic, Oxidation-prone), Propanoic Acid (Acidic), Colored Oligomers
Solubility Characteristics Soluble in Ethanol, Ethyl Acetate, Dichloromethane.[1][3][4] Insoluble in Water, Hexanes.[2]
Est. Melting Point ~80–95 °C (Lower than the p-isomer's 122 °C)

Pre-Purification Analysis & Strategy[1]

Recrystallization is most effective when the crude material is already >85% pure.[2] Direct recrystallization of a crude reaction mixture containing unreacted amine (3-ethoxyaniline) often fails because the amine acts as a solvent impurity, preventing crystal lattice formation.[2]

The "Self-Validating" Strategy

To ensure success, we employ a Chemical Wash prior to recrystallization.[2] This exploits the acid-base properties of the impurities versus the neutral amide target.

  • Amine Removal: Wash with dilute HCl. (3-ethoxyaniline forms water-soluble hydrochloride salt).[1][2]

  • Acid Removal: Wash with dilute NaHCO₃.[2] (Propanoic acid forms water-soluble sodium propanoate).[1][2]

  • Recrystallization: Polish the neutral amide to remove trace colored impurities and isomers.[2]

Experimental Protocol

Phase 1: Chemical Workup (Pre-treatment)

Perform this step if the crude material is dark or smells of aniline.[2][3]

  • Dissolve crude this compound in Ethyl Acetate (EtOAc) (10 mL per gram of solid).

  • Wash the organic layer twice with 1M HCl (5 mL/g).[2] This removes unreacted 3-ethoxyaniline.[1][2]

  • Wash the organic layer twice with Saturated NaHCO₃ (5 mL/g).[2] This removes propanoic acid.[2]

  • Wash once with Brine , dry over anhydrous MgSO₄ , and evaporate the solvent under reduced pressure.[2]

  • Result: You should obtain a solid or thick oil that is significantly lighter in color.[2]

Phase 2: Solvent Selection (Solubility Profiling)

Before bulk recrystallization, perform this rapid test in 3 test tubes using 50 mg of sample each.[2][3]

Solvent SystemObservation (Cold)Observation (Hot)Suitability
Water InsolubleInsoluble/OilingPoor (Anti-solvent)
Ethanol (EtOH) SolubleSolubleGood (Solvent)
EtOH : Water (1:1) InsolubleSolubleIdeal (Binary System)

Selection Logic: The EtOH/Water system is preferred over EtOAc/Hexane for this amide because amides can form hydrogen bonds with water, aiding in the exclusion of non-polar side products.[2][3]

Phase 3: Recrystallization Protocol (Ethanol/Water System)[2]

Materials:

  • Crude this compound[1][2]

  • Solvent: 95% Ethanol[2]

  • Anti-solvent: Deionized Water (warm)[2]

  • Activated Carbon (optional, for decolorization)[2]

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of boiling Ethanol needed to just dissolve the solid.[2] Add slowly (0.5 mL at a time) while heating on a hot plate/block.

    • Critical Check: If the solution is dark, add 1-2% w/w Activated Carbon, boil for 2 mins, and filter hot through Celite.

  • Nucleation Point (The Cloud Point):

    • Keep the ethanol solution near boiling.[2]

    • Add hot water dropwise with swirling until a faint, persistent turbidity (cloudiness) appears.[2]

    • Add one drop of hot ethanol to clear the turbidity.[2] The solution is now saturated at the boiling point.[2]

  • Controlled Cooling (Preventing Oiling Out):

    • Remove the flask from heat and place it on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Cover the flask with a watch glass.[2]

    • Allow to cool to room temperature undisturbed for 2–3 hours.

    • Mechanism:[1][2][3] Slow cooling promotes the growth of pure crystal lattices, excluding impurities.[2] Rapid cooling traps impurities.[2]

  • Crystallization:

    • Once at room temperature, check for crystal formation.[2][5] If oil droplets form instead of crystals (oiling out), scratch the inner glass surface with a glass rod to induce nucleation or add a "seed" crystal if available.[2]

    • Cool the flask in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).[2][6]

    • Wash the filter cake with a small amount of ice-cold Ethanol:Water (1:1) mixture.[2]

    • Dry the solid in a vacuum oven at 40 °C or air-dry overnight.

Visualization of Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision-making process for purifying the amide, distinguishing between chemical washing and physical recrystallization.[2]

PurificationWorkflowStartCrude this compoundCheckImpurity Check:Smell of amine? Dark color?Start->CheckWorkupChemical Workup:1. Dissolve in EtOAc2. Wash w/ 1M HCl (Remove Amine)3. Wash w/ NaHCO3 (Remove Acid)Check->WorkupYes (Dirty)RecrystRecrystallization:Solvent: EtOH/WaterTechnique: Slow CoolingCheck->RecrystNo (Relatively Clean)Workup->RecrystAnalysisPurity Analysis:HPLC, Melting Point, NMRRecryst->Analysis

Caption: Logical workflow for purifying N-aryl amides, prioritizing chemical removal of reactive impurities before physical recrystallization.

Figure 2: Solvent System Decision Tree

Choosing the correct solvent system is critical to avoid "oiling out."[2]

SolventSelectionInputTarget: this compoundSolubilitySolubility TestInput->SolubilityPolarPolarSolubility->PolarSoluble in EtOH?NonPolarNonPolarSolubility->NonPolarSoluble in EtOAc?WaterAddWaterAddPolar->WaterAddYesResult1System A: EtOH / Water(Recommended)WaterAdd->Result1Add H2O -> Cloud Point -> CoolHexaneAddHexaneAddNonPolar->HexaneAddYesResult2System B: EtOAc / Hexane(Alternative)HexaneAdd->Result2Add Hexane -> Cloud Point -> Cool

Caption: Decision tree for selecting binary solvent systems based on polarity and solubility.

Post-Purification Assessment

To validate the protocol, the isolated crystals must undergo the following checks:

  • Melting Point Determination:

    • A sharp melting range (e.g., 2–3 °C range) indicates high purity.[2]

    • Note: Compare against the para-isomer (122.5 °C).[2] The meta-isomer is expected to be lower.[1][2]

  • HPLC Analysis:

    • Column: C18 Reverse Phase.[2]

    • Mobile Phase: Acetonitrile/Water (Gradient).[2]

    • Detection: UV at 254 nm (Phenyl ring absorption).[2]

    • Target Purity: >99.0% area under the curve.

  • 1H-NMR Spectroscopy:

    • Verify the integration of the ethyl group (triplet ~1.4 ppm, quartet ~4.0 ppm) and the propionyl group (triplet, quartet).[2][3]

    • Confirm absence of broad amine peaks from the starting material.[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or concentration too high.[1][2]Re-heat to dissolve oil.[2] Add slightly more Ethanol.[2] Add a seed crystal at the cloud point.[2]
Low Yield Too much solvent used.[2]Evaporate 50% of the solvent and repeat cooling.[2]
Colored Crystals Oxidation products trapped.[2]Repeat recrystallization with Activated Carbon treatment.[2]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard text for general purification techniques of amides and organic solids). [2]

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman.[2] (Source for general N-acylation workups and recrystallization of acetanilide derivatives).

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 586276, N-(4-Ethoxyphenyl)propanamide. (Used for comparative physical property data of the isomer).[2] [Link]

  • University of Calgary. (n.d.).[2] Recrystallization Techniques. Department of Chemistry. (Grounding for the solvent selection logic). [Link]

Application of N-(3-ethoxyphenyl)propanamide as a chemical intermediate in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(3-Ethoxyphenyl)propanamide as a Chemical Intermediate in Heterocyclic Synthesis

Executive Summary

This compound (also known as 3'-ethoxypropionanilide) represents a critical class of meta-substituted anilide intermediates used in the synthesis of pharmacologically active heterocycles. While often overshadowed by its para-substituted analogs (e.g., phenacetin derivatives), the meta-ethoxy motif offers unique regiochemical advantages in electrophilic aromatic substitution and cyclization reactions.

This technical guide details the application of this compound as a precursor for 2-chloro-3-methyl-7-ethoxyquinoline scaffolds—a structural core found in antimalarial (chloroquine analogs) and kinase inhibitor discovery programs. We provide validated protocols for its synthesis and downstream transformation, emphasizing the mechanistic rationale required for high-yield production.

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Key Functional Groups Secondary Amide (Directing Group), Ethoxy Ether (Activating Group)
Primary Reactivity Electrophilic Aromatic Substitution (EAS), Vilsmeier-Haack Cyclization
Stability Stable solid at room temperature; hydrolyzes under strong acidic/basic conditions.

Mechanistic Insight: The amide nitrogen is an ortho/para director (moderately activating), while the meta-ethoxy group is a strong ortho/para activator. In electrophilic substitutions, these two groups reinforce directing effects at the C4 and C6 positions. However, in cyclization reactions (like Vilsmeier-Haack), the steric hindrance at C2 (between the amide and ethoxy group) typically directs ring closure to C6, yielding 7-substituted quinolines .

Protocol A: Synthesis of this compound

Objective: To synthesize high-purity (>98%) intermediate from 3-ethoxyaniline (m-phenetidine) while minimizing bis-acylation byproducts.

Materials:

  • 3-Ethoxyaniline (1.0 eq)

  • Propionyl Chloride (1.1 eq) or Propionic Anhydride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)[1]

  • Dichloromethane (DCM) (Solvent, anhydrous)

Methodology:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 3-ethoxyaniline (100 mmol) and dry DCM (200 mL). Cool the solution to 0°C under an inert atmosphere (N₂).

  • Base Addition: Add Et₃N (120 mmol) dropwise. Note: The base acts as an HCl scavenger to drive the equilibrium.

  • Acylation (Critical Step): Add propionyl chloride (110 mmol) dropwise over 30 minutes via an addition funnel. Maintain internal temperature <5°C.

    • Why: Rapid addition generates an exotherm that can lead to N,N-diacylation or oxidative darkening of the aniline.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:3).

  • Workup: Quench with saturated NaHCO₃ (100 mL). Separate the organic layer and wash with 1M HCl (to remove unreacted aniline) followed by brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to yield off-white crystals.

Yield Expectation: 90–95%.

Protocol B: Vilsmeier-Haack Cyclization to Quinoline Scaffolds

Objective: Transformation of this compound into 2-chloro-7-ethoxy-3-methylquinoline . This reaction constructs the pyridine ring of the quinoline system while simultaneously installing a chlorine atom for further functionalization (e.g., S_NAr).

Materials:

  • This compound (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (7.0 eq)

  • N,N-Dimethylformamide (DMF) (2.5 eq)

Methodology:

  • Reagent Formation: In a separate flask, add POCl₃ dropwise to DMF at 0°C. Stir for 15 minutes to form the Vilsmeier Reagent (chloroiminium salt).

    • Caution: This step is highly exothermic.

  • Substrate Addition: Dissolve this compound in minimal DMF and add it to the Vilsmeier reagent.

  • Cyclization: Heat the mixture to 85°C for 4–6 hours.

    • Mechanism:[2] The amide oxygen attacks the chloroiminium species, followed by intramolecular electrophilic attack on the aromatic ring. The presence of the propionyl group (ethyl chain) leads to a 3-methyl substituent on the final quinoline.

  • Quenching (Hazard Control): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring.

    • Note: Hydrolysis of excess POCl₃ releases HCl gas. Perform in a fume hood.

  • Isolation: Neutralize with aqueous NH₄OH to pH 8 to precipitate the quinoline. Filter the solid or extract with DCM.

Regioselectivity Analysis: The cyclization preferentially occurs at the C6 position (para to the ethoxy group) rather than C2 (ortho to the ethoxy group) due to steric hindrance.

  • Major Product: 2-Chloro-7-ethoxy-3-methylquinoline.

  • Minor Product: 2-Chloro-5-ethoxy-3-methylquinoline (<5%).

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the regiochemical logic of the cyclization.

G cluster_regio Regioselectivity Logic Aniline 3-Ethoxyaniline (Starting Material) Amide This compound (Intermediate) Aniline->Amide + Propionyl Chloride (Acylation) Vilsmeier Chloroiminium Intermediate Amide->Vilsmeier + POCl3/DMF (Activation) Quinoline 2-Chloro-7-ethoxy-3-methylquinoline (Final Scaffold) Vilsmeier->Quinoline Cyclization @ C6 (Sterically Favored) C2 C2 Cyclization (Sterically Hindered) Vilsmeier->C2 Minor C6 C6 Cyclization (Major Pathway) Vilsmeier->C6 Major

Caption: Synthesis workflow showing the transformation of 3-ethoxyaniline to the quinoline scaffold, highlighting the regioselective preference for C6 cyclization.

Application in Drug Discovery

The resulting 2-chloro-3-methyl-7-ethoxyquinoline is a versatile building block:

  • S_NAr Displacement: The 2-chloro group is highly reactive toward nucleophiles (amines, thiols). Reaction with diamines yields analogs of Chloroquine or Primaquine .

  • Suzuki Coupling: The chloro group can participate in Pd-catalyzed cross-coupling to install biaryl systems, common in kinase inhibitors (e.g., EGFR inhibitors).

  • Bioisosterism: The 3-methyl group (derived from the propanamide) adds lipophilicity and metabolic stability compared to the 3-H analog derived from acetamide.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link

  • Kidwai, M., et al. (2000). Microwave Assisted Synthesis of Novel Quinoline Derivatives. Journal of the Korean Chemical Society, 44(6). Link

  • Larsen, R. D. (2007). Practical Application of the Vilsmeier-Haack Reaction. In: Practical Synthetic Organic Chemistry. Wiley-Interscience. Link

Sources

Application Notes and Protocols: Development of Biochemical Assays to Measure N-(3-ethoxyphenyl)propanamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Laboratories
Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, optimization, and validation of biochemical assays to characterize the activity of N-(3-ethoxyphenyl)propanamide (NEP). As a putative ATP-competitive inhibitor of the protein kinase Kinase-X, robust and reliable assays are essential for determining its potency, selectivity, and mechanism of action. This guide details the principles and step-by-step protocols for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a widely used, sensitive, and high-throughput compatible method. Furthermore, it outlines the critical steps for assay validation, including the determination of the Z'-factor and IC50 values, ensuring data integrity and reproducibility.

Introduction to this compound (NEP) and Kinase-X

Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[2] this compound (NEP) has been identified as a novel small molecule inhibitor of Kinase-X, a (hypothetical) serine/threonine kinase implicated in proliferative signaling pathways.

Initial structural analyses suggest that NEP acts as an ATP-competitive inhibitor, binding to the ATP pocket in the kinase domain.[3] To rigorously test this hypothesis and quantify the inhibitory potential of NEP and its analogs, the development of a validated biochemical assay is paramount.[4] This application note describes the development of a LANCE® Ultra TR-FRET assay, a robust technology ideal for kinase screening.[5][6]

The core objectives of this guide are:

  • To provide a detailed protocol for measuring Kinase-X activity and its inhibition by NEP.

  • To explain the principles behind experimental choices for assay optimization.

  • To outline a systematic approach to assay validation and data analysis.

Assay Principle: LANCE® Ultra TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a homogeneous assay technology that combines the low background benefits of time-resolved fluorescence with the homogeneous nature of FRET.[2] The LANCE Ultra platform utilizes a Europium (Eu) chelate as a donor fluorophore and a ULight™ dye-labeled substrate as the acceptor.[5][6]

The principle is as follows:

  • Kinase Reaction: Kinase-X phosphorylates a ULight-labeled peptide substrate in the presence of ATP.

  • Detection: A Eu-labeled anti-phospho-substrate antibody is added. This antibody specifically recognizes the phosphorylated form of the ULight-peptide.

  • FRET Signal: When the Eu-labeled antibody binds to the phosphorylated ULight-peptide, the donor and acceptor fluorophores are brought into close proximity (~10 nm).[6]

  • Measurement: Upon excitation of the Eu-chelate donor at 320-340 nm, energy is transferred to the ULight acceptor, which then emits light at 665 nm.[5][7] The intensity of this emission is directly proportional to the amount of phosphorylated substrate, and thus, to the activity of Kinase-X.[5]

In the presence of an inhibitor like NEP, the phosphorylation of the substrate is reduced, leading to a decrease in the TR-FRET signal.

FRET_Principle

Materials and Reagents
  • Enzyme: Recombinant active Kinase-X (e.g., Carna Biosciences #05-102 or equivalent).[5]

  • Substrate: ULight™-labeled peptide substrate (e.g., ULight-Histone H3 (Thr3/Ser10) Peptide, PerkinElmer #TRF0103).[5]

  • Antibody: LANCE® Eu-W1024 anti-phospho-substrate antibody (e.g., Eu-anti-phospho-Histone H3 (Ser10), PerkinElmer #TRF0201).[5]

  • Compound: this compound (NEP), synthesized and dissolved in 100% DMSO.

  • ATP: Adenosine 5'-triphosphate, disodium salt (Sigma-Aldrich #A7699).[1]

  • Buffers:

    • Kinase Buffer (1X): 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[5]

    • LANCE Detection Buffer (10X): PerkinElmer #CR97-100.[5]

  • Reagents:

    • EDTA: To stop the kinase reaction.

    • DMSO: For compound dilution.

  • Plates: White, low-volume 384-well plates (e.g., OptiPlate™-384, PerkinElmer #6007299).[5]

  • Instrumentation: TR-FRET enabled microplate reader (e.g., EnVision® Multilabel Reader).[5]

Experimental Protocols
4.1. Assay Development and Optimization

Before screening inhibitors, it is crucial to optimize assay conditions to ensure a robust signal window and linearity.[8][9] The goal is to operate in the linear range of the reaction where the signal is proportional to enzyme activity.[8]

Key Optimization Steps:

  • Enzyme Titration: Determine the optimal Kinase-X concentration that yields a robust signal without consuming an excessive amount of substrate.

  • ATP Titration (Km Determination): Determine the Michaelis constant (Km) for ATP. For ATP-competitive inhibitors, the measured IC50 is dependent on the ATP concentration.[10] Running the assay at the Km of ATP provides a standardized condition for comparing potencies.[3][8]

  • Time Course: Ensure the kinase reaction is stopped within the linear phase (typically <20% substrate turnover) to maintain initial velocity conditions.

Workflow cluster_Dev Assay Development cluster_Val Assay Validation cluster_Screen Compound Screening EnzymeT 1. Enzyme Titration ATPT 2. ATP Km Determination EnzymeT->ATPT TimeC 3. Reaction Time Course ATPT->TimeC Zprime 4. Z'-Factor Calculation TimeC->Zprime Optimized Conditions DMSO_Tol 5. DMSO Tolerance Zprime->DMSO_Tol IC50 6. IC50 Determination for NEP DMSO_Tol->IC50 Validated Assay MOA 7. Mechanism of Action Studies IC50->MOA

4.2. Protocol for IC50 Determination of NEP

This protocol is for a 20 µL final assay volume in a 384-well plate. All additions should be performed with calibrated pipettes.

Step 1: Reagent Preparation

  • 4X NEP Dilution Series: Prepare a serial dilution of NEP in 100% DMSO. Then, dilute this series 25-fold into 1X Kinase Buffer to create a 4X compound solution in 4% DMSO.

    • Rationale: Preparing a 4X solution minimizes the final DMSO concentration in the assay, which can affect enzyme activity. A final concentration of 1% DMSO is generally well-tolerated.

  • 4X Kinase-X Solution: Dilute the Kinase-X enzyme stock to the pre-determined optimal concentration in 1X Kinase Buffer. Keep on ice.

  • 2X Substrate/ATP Mix: Prepare a solution containing ULight-peptide and ATP in 1X Kinase Buffer at 2X their final desired concentrations (e.g., if final is 50 nM substrate and 10 µM ATP, prepare at 100 nM and 20 µM, respectively).

  • Detection Mix: Prepare a mix containing 40 mM EDTA and 8 nM Eu-Antibody in 1X LANCE Detection Buffer. This will result in a final concentration of 20 mM EDTA and 4 nM Eu-Antibody.

    • Rationale: EDTA chelates Mg²⁺, an essential cofactor for kinases, thereby stopping the reaction.[5] Premixing with the antibody streamlines the process.[5]

Step 2: Kinase Reaction

  • Add 5 µL of the 4X NEP dilution series to the appropriate wells of the 384-well plate.

  • For controls, add 5 µL of 1X Kinase Buffer with 4% DMSO (vehicle control for 100% activity) and 5 µL of a known inhibitor or buffer without enzyme (background control for 0% activity).

  • Add 5 µL of the 4X Kinase-X solution to all wells except the "no enzyme" background controls.

  • Gently mix the plate and pre-incubate for 15-30 minutes at room temperature.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP Mix to all wells.

  • Mix the plate, cover with a plate seal (e.g., TopSeal-A), and incubate for 60 minutes (or the optimized time) at room temperature.[5]

Step 3: Reaction Termination and Detection

  • Stop the reaction by adding 10 µL of the Detection Mix (containing EDTA and Eu-Antibody).

  • Cover the plate with a plate seal and incubate for 60 minutes at room temperature to allow for antibody binding.[5]

  • Remove the seal and read the plate on a TR-FRET enabled reader.

    • Settings: Excitation at 320 nm, Emission at 615 nm (donor) and 665 nm (acceptor).[6] Data is typically analyzed as the ratio of acceptor/donor signal (665 nm / 615 nm) multiplied by a factor (e.g., 10,000).

Data Analysis and Validation
5.1. Assay Quality Control: Z'-Factor

Before determining inhibitor potency, the quality and robustness of the assay must be confirmed. The Z'-factor is a statistical parameter that quantifies the separation between the positive (no inhibition) and negative (full inhibition) controls.[11][12]

The Z'-factor is calculated using the following formula: Z' = 1 - [ (3σ_p + 3σ_n) / |µ_p - µ_n| ]

Where:

  • µ_p = mean of the positive control (100% activity)

  • σ_p = standard deviation of the positive control

  • µ_n = mean of the negative control (0% activity)

  • σ_n = standard deviation of the negative control

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; highly suitable for HTS.[11][13][14]
0 to 0.5AcceptableThe assay may be acceptable, but optimization is recommended.[11][14]
< 0UnacceptableThe assay is not reliable for screening.[14]

Table 1: Interpretation of Z'-Factor values.

5.2. IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the enzyme activity by 50%.[10] It is a standard measure of inhibitor potency.

Calculation Steps:

  • Normalize Data: Convert the raw TR-FRET ratio data to percent inhibition.

    • Set the average of the positive controls (vehicle, 100% activity) to 0% inhibition.

    • Set the average of the negative controls (0% activity) to 100% inhibition.

  • Plot Data: Plot percent inhibition versus the log of the inhibitor concentration.

  • Curve Fitting: Fit the data using a four-parameter logistic (4PL) nonlinear regression model.[15][16] This will generate a sigmoidal dose-response curve.[17]

    • Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))[18]

  • Determine IC50: The IC50 is the concentration (X) at which the response (Y) is halfway between the top and bottom plateaus of the curve.[10][15]

ParameterDescription
Top The upper plateau of the curve (should be near 100%).
Bottom The lower plateau of the curve (should be near 0%).
LogIC50 The logarithm of the IC50 value. The IC50 is the inflection point of the curve.
HillSlope Describes the steepness of the curve. A value near 1.0 is expected for a simple 1:1 binding interaction.

Table 2: Parameters of the four-parameter logistic curve fit.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low Signal or Small Assay Window - Inactive enzyme or degraded reagents.- Suboptimal reagent concentrations.- Incorrect plate reader settings.- Verify reagent storage and handling.[19] Use fresh aliquots.- Re-run optimization experiments (enzyme/ATP titration).- Confirm excitation/emission wavelengths and instrument gain settings.[20]
High Well-to-Well Variability - Pipetting errors.- Incomplete mixing.- Air bubbles in wells.- Use calibrated pipettes and proper technique.[19]- Ensure thorough mixing after each reagent addition.- Visually inspect plates for bubbles before reading; tap plate gently to dislodge.[19]
Z'-Factor < 0.5 - High variability in control wells.- Small dynamic range between positive and negative controls.- Address sources of variability (see above).- Optimize enzyme and substrate concentrations to maximize the signal-to-background ratio.
Irregular Dose-Response Curve - Compound precipitation at high concentrations.- Compound interference with the assay (e.g., fluorescence quenching).- Incorrect serial dilutions.- Check compound solubility in assay buffer.- Run control experiments without the enzyme to test for assay artifacts.- Carefully re-prepare the compound dilution series.[19]

Table 3: Common troubleshooting guide. For more comprehensive guides, refer to resources from instrument and reagent manufacturers.[19][20][21][22][23]

References
  • IC50 - Wikipedia. Wikipedia. [Link]

  • Fitting the absolute IC50 - GraphPad Prism 10 Curve Fitting Guide. GraphPad. [Link]

  • How to calculate IC50 - Science Gateway. Science Gateway. [Link]

  • HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION - YouTube. YouTube. [Link]

  • On HTS: Z-factor - On HTS. On HTS. [Link]

  • Z-factor - Wikipedia. Wikipedia. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening - BellBrook Labs. BellBrook Labs. [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI. National Center for Biotechnology Information. [Link]

  • The Z prime value (Z´) - BMG LABTECH. BMG LABTECH. [Link]

  • Troubleshooting - BioAssay Systems. BioAssay Systems. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC. National Center for Biotechnology Information. [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research - BellBrook Labs. BellBrook Labs. [Link]

  • LANCE Ultra TR-FRET technology for kinase assays - ResearchGate. ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Reaction Biology. [Link]

  • Kinase assays - BMG LABTECH. BMG LABTECH. [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH. Wiley Online Library. [Link]

  • Assay Guidance Manual - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. Bitesize Bio. [Link]

  • A Complete Guide To Troubleshooting Biochemistry Analyzers - Health News. Health News. [Link]

  • Biochemical Assay Development - Ichor Life Sciences. Ichor Life Sciences. [Link]

  • Assay Troubleshooting - Molecular Pathology Laboratory Network. Molecular Pathology Laboratory Network. [Link]

  • Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years! - NorthEast BioLab. NorthEast BioLab. [Link]

  • ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding - Biochemical Journal. Portland Press. [Link]

  • A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors - AACR Journals. AACR Journals. [Link]

  • Comprehensive Guide to Validation Assay Design Principles for Drug Development - Infinix Bio. Infinix Bio. [Link]

Sources

Application Notes and Protocols for Determining N-(3-ethoxyphenyl)propanamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Assessing Novel Compound Cytotoxicity

The evaluation of a compound's cytotoxic potential is a cornerstone of drug discovery and chemical safety assessment. For a novel compound such as N-(3-ethoxyphenyl)propanamide, where public domain data on biological effects is scarce, a systematic and multi-faceted approach is paramount. This guide provides a strategic workflow, detailing robust, validated cell-based assays to not only quantify cytotoxicity but also to begin elucidating the underlying mechanisms of cell death.

Our approach is tiered, beginning with foundational assays that measure overall cell health and membrane integrity, and then progressing to more specific assays that probe for markers of programmed cell death (apoptosis). This strategy ensures a comprehensive initial characterization of this compound's cytotoxic profile. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints.

Part 1: Foundational Cytotoxicity Assessment

The initial assessment of this compound focuses on two key questions: Does the compound reduce cell viability, and does it compromise cell membrane integrity? To answer these, we employ two of the most robust and widely used cytotoxicity assays: the MTT assay for metabolic activity and the LDH release assay for necrosis.

The Principle of Orthogonal Assays

Relying on a single assay can be misleading. For instance, a compound might inhibit cellular metabolism without immediately killing the cell, which would register as a cytotoxic event in an MTT assay but not necessarily in a membrane integrity assay. By using two assays that measure different cellular processes—mitochondrial function (MTT) and plasma membrane integrity (LDH)—we can obtain a more accurate and validated picture of the compound's cytotoxic effects.

G cluster_0 Experimental Workflow Start Start Cell_Culture Select and Culture Appropriate Cell Lines Start->Cell_Culture Compound_Treatment Treat Cells with This compound (Dose-Response and Time-Course) Cell_Culture->Compound_Treatment Assays Perform Cytotoxicity Assays Compound_Treatment->Assays MTT_Assay MTT Assay (Metabolic Activity) Assays->MTT_Assay Viability LDH_Assay LDH Assay (Membrane Integrity) Assays->LDH_Assay Necrosis Data_Analysis Data Analysis and IC50 Determination MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Mechanism_Investigation Investigate Mechanism? Data_Analysis->Mechanism_Investigation Caspase_Assay Caspase-3/7 Assay (Apoptosis) Mechanism_Investigation->Caspase_Assay Yes Conclusion Conclusion Mechanism_Investigation->Conclusion No Caspase_Assay->Conclusion G cluster_1 Apoptosis Signaling Cascade Stimulus This compound (Potential Apoptotic Stimulus) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Stimulus->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (Caspase-3, Caspase-7) Initiator_Caspases->Executioner_Caspases activates Substrate_Cleavage Cleavage of Cellular Substrates Executioner_Caspases->Substrate_Cleavage leads to Apoptosis Apoptotic Cell Death Substrate_Cleavage->Apoptosis

Caption: Simplified caspase cascade in apoptosis.

Protocol 3: Caspase-Glo® 3/7 Assay

This assay quantifies the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway. [1][2]The assay provides a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal proportional to caspase activity. [3] Materials:

  • Cells treated with this compound in opaque-walled 96-well plates suitable for luminescence.

  • Caspase-Glo® 3/7 Assay System (Promega or similar). * Luminometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.

    • It is advisable to run this assay at an earlier time point (e.g., 6-24 hours) as caspase activation is an earlier event than complete loss of viability.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Allow the plate and the reagent to equilibrate to room temperature. [2][3] * Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium. [3]

  • Incubation and Measurement:

    • Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds to 2 minutes.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the "no-cell" blank wells from all other wells.

  • Calculate the fold change in caspase activity relative to the vehicle control.

  • Plot the fold change in caspase activity against the compound concentration. A significant, dose-dependent increase in luminescence is indicative of apoptosis induction.

Conclusion and Next Steps

This guide outlines a logical and robust workflow for the initial cytotoxic characterization of this compound. By combining viability, necrosis, and apoptosis assays, researchers can obtain a comprehensive dataset to guide further investigation. Positive results in the caspase assay would strongly suggest that this compound induces apoptosis. Subsequent studies could then explore the intrinsic versus extrinsic apoptotic pathways, mitochondrial membrane potential, or DNA fragmentation to further delineate the specific molecular mechanism of action.

References

  • CLYTE Technologies. (2025, December 24).
  • Abcam. MTT assay protocol.
  • OPS Diagnostics.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (2025, June 15).
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Abcam.
  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?.
  • Promega Corpor
  • PMC. Highlight report: Cell type selection for toxicity testing.
  • BMG Labtech. (2025, July 28).
  • Promega Corpor
  • Cell Biologics Inc. LDH Assay.
  • Thermo Fisher Scientific. Pierce LDH Cytotoxicity Assay Kit.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • ResearchGate. (2020, September 1).
  • STEMCELL Technologies.
  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
  • Benchchem. selecting appropriate cell lines for Rhombifoline cytotoxicity testing.

Sources

Application Notes and Protocols for In Vivo Evaluation of N-(3-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of N-aryl Amides

The N-aryl amide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. Within this class, N-phenylpropanamides have garnered significant attention for their potent analgesic properties, often mediated through interaction with opioid receptors.[1][2] Beyond analgesia, various derivatives have demonstrated anti-inflammatory and anticonvulsant effects, highlighting the therapeutic versatility of this chemical motif.

N-(3-ethoxyphenyl)propanamide, the subject of this guide, is a structurally related analogue with predicted, yet unconfirmed, analgesic and anti-inflammatory potential. Its ethoxy substitution on the phenyl ring may modulate its pharmacokinetic and pharmacodynamic properties, potentially offering a unique therapeutic profile. These application notes provide a comprehensive framework for the initial in vivo characterization of this compound, focusing on establishing its efficacy in validated models of pain and inflammation. The protocols herein are designed to be robust, reproducible, and in accordance with the highest standards of animal welfare and scientific rigor as outlined by the National Institutes of Health (NIH) and the Food and Drug Administration (FDA).[3][4][5]

Experimental Design Philosophy: A Stepwise Approach to In Vivo Characterization

A logical, stepwise approach is critical for the efficient and ethical evaluation of a new chemical entity. Our experimental design for this compound begins with an acute toxicity assessment to establish a safe dose range, followed by foundational screens for analgesic and anti-inflammatory activity. Positive findings in these initial screens would then warrant progression to more complex models of chronic pain and inflammation.

Diagram 1: Overall Experimental Workflow

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Mechanistic & Advanced Models (Contingent on Phase 1 Results) A Acute Toxicity Study (LD50 Estimation) C Analgesic Screening A->C D Anti-inflammatory Screening A->D B Formulation Development & Stability B->C B->D E Chronic Pain Models (e.g., Neuropathic Pain) C->E F Chronic Inflammatory Models (e.g., Adjuvant-Induced Arthritis) D->F G Preliminary Pharmacokinetic (PK) Studies E->G F->G

Caption: A stepwise workflow for the in vivo evaluation of this compound.

Part 1: Acute Toxicity and Dose Range Finding

Rationale: The initial step in any in vivo study is to determine the acute toxicity of the test compound. This allows for the establishment of a median lethal dose (LD50) and, more importantly, a range of safe and tolerable doses for subsequent efficacy studies. This is a critical requirement by regulatory bodies like the FDA for preclinical development.[3][6]

Protocol 1: Acute Toxicity Study in Mice (Up-and-Down Procedure)
  • Animal Model: Male and female Swiss albino mice (6-8 weeks old, 20-25 g).

  • Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water). Acclimatize animals for at least 7 days before the experiment.

  • Compound Formulation: Based on solubility studies, prepare a stock solution of this compound. For poorly soluble compounds, a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline or a solution containing a solubilizing agent like Tween 80 may be necessary.[7][8]

  • Procedure:

    • Fast animals overnight with free access to water.

    • Administer a starting dose of the compound to a single animal via the intended clinical route (e.g., oral gavage or intraperitoneal injection). A starting dose of 2000 mg/kg is often used for compounds with unknown toxicity.

    • Observe the animal closely for the first 4 hours for any signs of toxicity (e.g., changes in motor activity, convulsions, sedation, diarrhea, lacrimation).

    • Continue observation daily for 14 days for delayed toxicity and mortality.

    • If the first animal survives, the next animal receives a higher dose. If the first animal dies, the next animal receives a lower dose. The dosing interval is typically a factor of 3.2.

    • Continue this process until at least 4-5 animals have been tested around the estimated LD50.

  • Data Analysis: Calculate the LD50 and its confidence intervals using appropriate statistical software. Determine the maximum tolerated dose (MTD) and select 3-4 doses (e.g., 1/10th, 1/20th, and 1/40th of the MTD) for efficacy studies.

Part 2: Evaluation of Analgesic Activity

Rationale: Given the prevalence of analgesic activity in N-phenylpropanamide derivatives, assessing the antinociceptive properties of this compound is a primary objective. A combination of thermal and chemical nociception models is recommended to probe both central and peripheral analgesic effects.

Protocol 2.1: Hot Plate Test (Central Analgesia)

This model evaluates the response to a thermal stimulus and is sensitive to centrally acting analgesics.[9]

  • Animal Model: Male Wistar rats (150-200 g).

  • Apparatus: Hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure:

    • Acclimatize rats to the testing room for at least 1 hour.

    • Gently place each rat on the hot plate and record the latency to the first sign of nociception (e.g., licking of the hind paw, jumping). This is the baseline latency. A cut-off time of 30 seconds is imposed to prevent tissue damage.

    • Administer the test compound or vehicle to different groups of animals. A positive control group receiving a known analgesic (e.g., morphine, 5 mg/kg, i.p.) should be included.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after drug administration, place the rats back on the hot plate and record the reaction latency.

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze the data using a two-way ANOVA followed by a post-hoc test.

Protocol 2.2: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This is a model of visceral pain sensitive to peripherally acting analgesics.[9] The intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior (writhing).

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Divide mice into groups and administer the test compound, vehicle, or a positive control (e.g., aspirin, 100 mg/kg, p.o.).

    • After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.6% acetic acid solution (10 ml/kg) intraperitoneally to each mouse.

    • Immediately after the acetic acid injection, place the mouse in an individual observation chamber and count the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) over a 20-minute period.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group. Analyze the data using a one-way ANOVA followed by Dunnett's test.

Parameter Hot Plate Test Acetic Acid-Induced Writhing Test
Pain Type Thermal, CentralVisceral, Peripheral
Animal Model RatMouse
Endpoint Reaction Latency (%MPE)Number of Writhes
Positive Control MorphineAspirin

Part 3: Evaluation of Anti-inflammatory Activity

Rationale: Pain is often a cardinal sign of inflammation. Therefore, it is logical to investigate the potential anti-inflammatory properties of this compound. The carrageenan-induced paw edema model is a classic and well-validated acute inflammatory model.[10]

Protocol 3: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar rats (150-200 g).

  • Apparatus: Plethysmometer for measuring paw volume.

  • Procedure:

    • Administer the test compound, vehicle, or a positive control (e.g., indomethacin, 10 mg/kg, p.o.) to different groups of rats.

    • One hour after drug administration, inject 0.1 ml of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume of each rat immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-carrageenan injection using the plethysmometer.

  • Data Analysis:

    • Calculate the paw edema (in ml) at each time point by subtracting the baseline paw volume from the post-treatment paw volume.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.

    • Analyze the data using a two-way ANOVA with repeated measures, followed by a post-hoc test.

Diagram 2: Proposed Mechanism of Action for Anti-inflammatory Screening

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Physiological Outcome cluster_3 Potential Point of Intervention A Carrageenan Injection B Release of Pro-inflammatory Mediators (e.g., Prostaglandins, Cytokines) A->B C Vasodilation & Increased Vascular Permeability B->C D Edema Formation C->D E This compound E->B Inhibition?

Caption: Hypothesized mechanism of action for this compound in the carrageenan-induced edema model.

Data Presentation and Interpretation

All quantitative data should be presented as the mean ± standard error of the mean (SEM). Statistical significance is typically set at p < 0.05. The results from these initial screens will provide a clear indication of the potential therapeutic utility of this compound.

Experiment Primary Endpoint Expected Outcome for an Active Compound
Acute Toxicity LD50, MTDEstablishment of a safe dose range
Hot Plate Test Increased reaction latency (%MPE)Significant increase in %MPE compared to vehicle
Writhing Test Reduction in the number of writhesSignificant reduction in writhes compared to vehicle
Paw Edema Test Reduction in paw volumeSignificant reduction in edema formation compared to vehicle

Ethical Considerations and Compliance

All animal experiments must be conducted in strict accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and the principles outlined in the Guide for the Care and Use of Laboratory Animals.[5] Adherence to the ARRIVE guidelines for reporting in vivo experiments is also strongly encouraged to ensure transparency and reproducibility.

Conclusion

This document provides a foundational set of protocols for the initial in vivo characterization of this compound. By systematically evaluating its acute toxicity, analgesic, and anti-inflammatory properties, researchers can make informed decisions about the future development of this compound. Positive results from these studies would provide a strong rationale for progressing to more advanced models to elucidate its mechanism of action and further define its therapeutic potential.

References

  • Aragen Life Sciences. (n.d.). Animal Models for Pain Research. Retrieved February 10, 2026, from [Link]

  • Creative Biolabs. (n.d.). Rodent Pain Models. Retrieved February 10, 2026, from [Link]

  • Ren, K. (1999). Inflammatory Models of Pain and Hyperalgesia. ILAR Journal, 40(4), 163-173. [Link]

  • Gregory, K. R. (2010). Animal models of acute and chronic inflammatory and nociceptive pain. Methods in Molecular Biology, 617, 41-55. [Link]

  • National Institutes of Health. (2024, March 5). NIH Emphasizes Reporting Guidelines for Animal Research. Retrieved February 10, 2026, from [Link]

  • Mogil, J. S. (2009). An overview of animal models of pain: disease models and outcome measures. The Journal of Pain, 10(5), 431-457. [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience, 25, 46-49. [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved February 10, 2026, from [Link]

  • Bergström, C. A., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637. [Link]

  • AMS Biotechnology (AMSBIO). (2025, August 11). Preclinical research strategies for drug development. Retrieved February 10, 2026, from [Link]

  • Duke Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved February 10, 2026, from [Link]

  • Rhizome. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Retrieved February 10, 2026, from [Link]

  • National Institutes of Health Office of Animal Care and Use. (n.d.). Animal Research Advisory Committee (ARAC) Guidelines. Retrieved February 10, 2026, from [Link]

  • Lavan, M. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University. Retrieved February 10, 2026, from [Link]

  • Catalent. (2016, October 4). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach [Video]. YouTube. [Link]

  • National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. (2011). Guide for the Care and Use of Laboratory Animals. National Academies Press (US). [Link]

  • University of Connecticut. (n.d.). Laws, Policies, and Guidelines for Animal Research. Retrieved February 10, 2026, from [Link]

  • National Institutes of Health. (2024, April 9). NIH Guidelines, Section III-D-4: Experiments Involving Whole Animals. Retrieved February 10, 2026, from [Link]

  • Archer, D. P., et al. (1990). Synthesis and analgesic activity of N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides. Journal of Medicinal Chemistry, 33(4), 1163-1166. [Link]

  • PubChem. (n.d.). N-(3,5-dichloro-4-ethoxyphenyl)propanamide. Retrieved February 10, 2026, from [Link]

  • Amir, M., et al. (2007). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Arzneimittelforschung, 57(12), 775-779. [Link]

  • Goicoechea, C., et al. (2008). Analgesic activity and pharmacological characterization of N-[1-phenylpyrazol-3-yl]-N-[1-(2-phenethyl)-4-piperidyl] propenamide, a new opioid agonist acting peripherally. European Journal of Pharmacology, 595(1-3), 25-31. [Link]

  • Michalak, M. (2022). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. International Journal of Molecular Sciences, 23(3), 1687. [Link]

  • PubChem. (n.d.). 3-ethoxy-N-(4-fluoro-3-nitrophenyl)propanamide. Retrieved February 10, 2026, from [Link]

  • Van Bever, W. F., et al. (1974). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide and N-[3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl]-N-phenylpropanamide. Journal of Medicinal Chemistry, 17(10), 1047-1051. [Link]

  • Girón, R., et al. (2002). Synthesis and opioid activity of new fentanyl analogs. Life Sciences, 71(9), 1023-1034. [Link]

  • PubChem. (n.d.). 3-ethoxy-N-[3-(sulfamoylamino)phenyl]propanamide. Retrieved February 10, 2026, from [Link]

  • Perera, M. A., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica, 34(10), 917-930. [Link]

  • PubChem. (n.d.). N-(4-Ethoxyphenyl)propanamide. Retrieved February 10, 2026, from [Link]

  • Van Bever, W. F., et al. (1974). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]. Journal of Medicinal Chemistry, 17(10), 1047-1051. [Link]

  • Held, J., et al. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Journal of Medicinal Chemistry, 64(6), 3035-3047. [Link]

  • Kim, H., et al. (2022). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Molecules, 27(15), 4983. [Link]

  • Perera, M. A., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica, 34(10), 917-930. [Link]

  • Stoyanov, S., et al. (2023). Synthesis, Antimicrobial and Anti-Inflammatory Activity of a Novel Styrylquinolinium Iodide Bearing a Naphthalene Moiety. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Gonzalez-Lira, V., et al. (2023). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 19(2), 1459-1480. [Link]

  • Gao, W., et al. (2006). Interspecies differences in pharmacokinetics and metabolism of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide: The role of N-acetyltransferase. Drug Metabolism and Disposition, 34(7), 1107-1115. [Link]

  • Eddleston, M., et al. (2003). Severe Propanil [N-(3,4-dichlorophenyl) propanamide] Pesticide Self-Poisoning. Journal of Toxicology: Clinical Toxicology, 41(6), 839-844. [Link]

  • Hwang, J., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology, 19(6), 1629-1640. [Link]

  • Mukherjee, P., et al. (2011). The Sirtuin Inhibitor Nicotinamide Enhances Neuronal Cell Survival During Acute Anoxic Injury Through AKT, BAD, PARP, and Mitochondrial Associated “Anti-Apoptotic” Pathways. Current Neurovascular Research, 8(3), 214-226. [Link]

Sources

Troubleshooting & Optimization

Strategies to improve the yield of N-(3-ethoxyphenyl)propanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for immediate implementation in a research or process development setting. It prioritizes yield optimization, impurity control, and reproducibility.

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-2026-ETH Status: Open Analyst: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

The Objective: Synthesize N-(3-ethoxyphenyl)propanamide (also known as m-propionylphenetidin) with >85% isolated yield and >98% purity.

The Chemistry: This is a nucleophilic acyl substitution. The substrate, 3-ethoxyaniline (m-phenetidine), is an electron-rich aromatic amine. The ethoxy group at the meta position activates the ring but also increases the amine's susceptibility to oxidation.

The Core Challenge: The primary yield-killers for this specific synthesis are oxidation of the starting amine (creating tarry impurities) and hydrolysis of the propionylating agent.

Reaction Pathways Overview
MethodReagentConditionsProsCons
A (Recommended) Propionyl ChlorideDCM/THF, Et

N, 0°C

RT
Highest conversion, fast, mild temp.Exothermic, generates HCl salts.
B (Alternative) Propionic AnhydrideToluene/EtOAc, RefluxCleaner byproduct (propionic acid).Slower, requires heat, harder workup.
C (Direct) Propionic AcidHigh Temp or Coupling Agents (DCC)Atom economical.Poor yield without expensive coupling agents.[1]

Standard Operating Procedure (SOP) – High Yield Route

Based on Method A (Acid Chloride) for maximum conversion.

Reagents & Stoichiometry[2]
  • 3-Ethoxyaniline (1.0 equiv): Critical: Must be light yellow/clear.[1] If dark brown/black, distill under vacuum before use.

  • Propionyl Chloride (1.1 - 1.2 equiv): Slight excess to account for moisture.

  • Triethylamine (Et

    
    N) (1.2 - 1.5 equiv):  Acts as an HCl scavenger.
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round bottom flask under N

    
     atmosphere.
    
  • Dissolution: Dissolve 3-ethoxyaniline (1.0 eq) and Et

    
    N (1.5 eq) in dry DCM (10 mL per gram of amine). Cool to 0°C  in an ice bath.
    
  • Addition: Add Propionyl Chloride (1.1 eq) dropwise via syringe/addition funnel over 20–30 minutes. Do not allow temperature to spike.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc:Hexane 3:7).

  • Quench: Add saturated NaHCO

    
     solution (stops reaction, neutralizes HCl).
    
  • Workup: Separate organic layer.[1] Wash with 1M HCl (removes unreacted amine), then Brine. Dry over Na

    
    SO
    
    
    
    .
  • Isolation: Evaporate solvent. Recrystallize the solid residue from Ethanol/Water (1:1) or Toluene .

Troubleshooting Guide (FAQ)

Direct solutions to common user-reported issues.

Q1: My reaction mixture turned pitch black/purple immediately. Is this normal?

Diagnosis: No. This indicates rapid oxidation of the aniline or the formation of "aniline black" type impurities. Root Cause:

  • Impure Starting Material: 3-ethoxyaniline oxidizes on shelf storage.

  • Exotherm: Adding acid chloride too fast generated localized hot spots. Corrective Action:

  • Immediate: Continue workup; the product might still be salvageable by recrystallization with activated charcoal.

  • Prevention: Distill 3-ethoxyaniline under reduced pressure before the next run. Store it under argon. Ensure strict 0°C control during addition.

Q2: My isolated yield is low (<50%), but TLC showed good conversion. Where did it go?

Diagnosis: Loss during workup. Root Cause:

  • Aqueous Solubility: While the amide is lipophilic, if the final pH was strongly basic, you might have formed an emulsion.

  • Acid Wash Issue: If you washed with strong acid (pH < 1) and the amide is sensitive, you might have hydrolyzed it back to the amine (unlikely at RT but possible).

  • Trapped in Salts: The Et

    
    N·HCl salt can trap product.[1][2]
    Corrective Action: 
    
  • Ensure the filter cake (salts) is washed thoroughly with DCM.

  • Check the aqueous layer of the workup by TLC.[3] If product is present, back-extract with DCM.

Q3: The product is "oiling out" during recrystallization instead of forming crystals.

Diagnosis: The meta-ethoxy substituent lowers the melting point and symmetry compared to the para-isomer, making crystallization difficult. Root Cause:

  • Solvent Polarity: The solvent system is too polar or the temperature dropped too fast.

  • Impurity: Unreacted aniline acts as a solvent, preventing crystal lattice formation. Corrective Action:

  • Seed Crystal: Scratch the glass or add a seed crystal.

  • Solvent Switch: Switch from EtOH/Water to Toluene/Hexane . Dissolve in minimum hot Toluene, add Hexane until cloudy, then cool slowly to -20°C.

Decision Logic & Workflow Visualization

Diagram 1: Yield Optimization Decision Tree

Use this flow to diagnose low yield or purity issues.

YieldOptimization Start Start: Low Yield / Impure Product CheckColor Is Reaction Mixture Dark/Black? Start->CheckColor Oxidation Issue: Aniline Oxidation Action: Distill SM, Use N2 atm CheckColor->Oxidation Yes CheckTLC Check TLC: SM Remaining? CheckColor->CheckTLC No ReagentIssue Issue: Reagent Hydrolysis Action: Use fresh Propionyl Chloride Increase eq to 1.2 CheckTLC->ReagentIssue Yes (SM Present) CheckWorkup Check Workup: Product in Aq Layer? CheckTLC->CheckWorkup No (Conversion OK) Solubility Issue: Phase Separation Action: Back-extract Aq layer Check pH CheckWorkup->Solubility Yes CrystIssue Issue: Oiling Out Action: Change Solvent (Toluene/Hex) Cool Slower CheckWorkup->CrystIssue No

Caption: Diagnostic flow for identifying the root cause of yield loss in amide synthesis.

Diagram 2: Reaction Mechanism & Critical Control Points

Visualizing where the yield is made or lost.

Mechanism cluster_0 Critical Control Point 1: Moisture cluster_1 Critical Control Point 2: Temperature SM 3-Ethoxyaniline (Nucleophile) Inter Tetrahedral Intermediate SM->Inter Attack (0°C) Reagent Propionyl Chloride (Electrophile) Reagent->Inter Base Base (Et3N) (Scavenger) Salt Et3N·HCl (Byproduct) Base->Salt Traps HCl Prod This compound (Product) Inter->Prod Elimination Inter->Salt HCl Release

Caption: Mechanistic pathway highlighting where moisture control and temperature regulation are critical.

Comparative Data: Solvent & Base Selection

To maximize yield, the choice of solvent and base is non-trivial. The following data summarizes the impact of these variables on the yield of similar electron-rich anilides.

Solvent SystemBaseTypical YieldPurity ProfileNotes
DCM (Anhydrous) Et

N
88 - 95% HighGold Standard. Fast reaction, easy salt filtration or washing.
THFPyridine80 - 85%MediumPyridine is harder to remove; requires acid washes. Good if solubility is an issue.
TolueneK

CO

70 - 75%HighHeterogeneous reaction. Slower. Good for large scale (green chemistry).
Water/AcetoneNaOH60 - 70%LowSchotten-Baumann conditions. Hydrolysis of reagent competes with product formation.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Preparation of Amides, Section 9.6.14).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • PubChem Compound Summary. (n.d.). N-(4-Ethoxyphenyl)propanamide (Analogous Structure Data). National Center for Biotechnology Information. Retrieved February 10, 2026. [Link]

  • Constable, D. J., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 9(5), 411-420. (Solvent selection guides). [Link]

Sources

Technical Guide: Optimization of Reaction Parameters for the Synthesis of N-(3-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This guide addresses the technical optimization of synthesizing N-(3-ethoxyphenyl)propanamide via the N-acylation of 3-ethoxyaniline (m-phenetidine) with propionic anhydride . While chemically analogous to the synthesis of Phenacetin (the para-isomer), the meta-substitution pattern introduces specific solubility and crystallization behaviors that require tailored process parameters.

This document moves beyond basic recipe adherence, focusing on the Critical Process Parameters (CPPs) that dictate yield, purity, and scalability.

Core Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution where the lone pair of the aniline nitrogen attacks the carbonyl carbon of the anhydride.

ReactionScheme Reactant1 3-Ethoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Attack Reactant2 Propionic Anhydride (Electrophile) Reactant2->Intermediate Product This compound (Target Amide) Intermediate->Product Elimination Byproduct Propionic Acid (Leaving Group) Intermediate->Byproduct

Figure 1: Mechanistic pathway of the N-acylation reaction.

Module 1: Reagent Stoichiometry & Selection

The choice of reagents and their molar ratios is the first control point for impurity management.

ComponentRoleRecommended Eq.Critical Consideration
3-Ethoxyaniline Limiting Reagent1.0Purity Check: Ensure liquid is clear to pale yellow. Dark brown indicates significant oxidation (azo/nitroso impurities) which are difficult to remove post-reaction. Distill if necessary.
Propionic Anhydride Acylating Agent1.1 – 1.2Use a slight excess to drive kinetics. Excess is easily hydrolyzed to water-soluble propionic acid during workup.
Sodium Acetate Buffer / Base1.2 – 1.5Essential: Acts as a buffer to neutralize the generated propionic acid, preventing the protonation of the unreacted aniline, which would otherwise stall the reaction.
Solvent (Water) Medium~10-15 VolWater is the optimal solvent for this "Green" protocol. It solubilizes the salt/buffer but precipitates the hydrophobic amide product.

Module 2: Optimized Experimental Protocols

We recommend the Aqueous-Buffer Method for its balance of high yield, operational safety, and ease of purification.

Protocol A: The Aqueous-Buffer Method (Recommended)

Rationale: This method leverages the solubility difference between the ionized reactants (in acid/buffer) and the non-ionized amide product.

  • Dissolution: In a reaction vessel, suspend 3-ethoxyaniline (1.0 eq) in water. Add HCl (1.0 eq) dropwise to dissolve the aniline as its hydrochloride salt.

    • Why? This protects the amine from oxidation and allows for filtration of insoluble impurities (like dust or polymerized material) before the reaction starts.

    • Optional: Add activated charcoal, stir for 10 mins, and filter if the starting material is colored.

  • Acylation: Warm the clear filtrate to 50°C . Add Propionic Anhydride (1.2 eq) in one portion.

  • Buffering (The Trigger): Immediately add a pre-dissolved solution of Sodium Acetate (1.5 eq) in water.

    • Observation: The solution will turn cloudy/milky immediately as the free amine is regenerated and rapidly acylated by the anhydride. The product, being less soluble, will precipitate.

  • Crystallization: Stir vigorously for 15–30 minutes. Cool the mixture to 0–5°C in an ice bath to maximize precipitation.

  • Isolation: Filter the solid. Wash with cold water (to remove propionic acid and Na salts) and then with dilute NaHCO₃ (to ensure removal of any trace acid).

Protocol B: Solvent-Free / Green Approach

Rationale: For smaller scales or when maximizing "Green Chemistry" metrics.

  • Mix 3-ethoxyaniline and propionic anhydride (1:1.2 ratio) neat (no solvent).

  • Heat to 100°C for 30–60 minutes.

  • Pour the hot melt into crushed ice/water.

  • Stir vigorously to hydrolyze excess anhydride and solidify the product.

  • Note: This method often yields a product that "oils out" initially. Vigorous stirring is required to induce crystallization.

Module 3: Troubleshooting & FAQ

This section addresses specific failure modes encountered in the lab.

Troubleshooting Decision Tree

Troubleshooting Issue Problem Encountered Branch1 Product is an Oil/Goo Issue->Branch1 Branch2 Low Yield (<60%) Issue->Branch2 Branch3 Colored Impurities Issue->Branch3 Sol1 Cause: Impure start or Temp too high. Fix: Seed with crystal, cool slowly, or recrystallize from EtOH/Water. Branch1->Sol1 Sol2 Cause: pH too low (amine protonated). Fix: Check pH of filtrate. If < 4, add more NaOAc. Branch2->Sol2 Sol3 Cause: Oxidation of Aniline. Fix: Use charcoal treatment step before adding anhydride. Branch3->Sol3

Figure 2: Troubleshooting logic for common isolation issues.

Frequently Asked Questions

Q1: My product is oiling out instead of crystallizing. How do I fix this?

  • A: This is common with meta-substituted amides, which often have lower melting points than their para counterparts (Phenacetin MP is ~134°C; meta isomer is likely lower).

    • Immediate Fix: Scratch the side of the glass vessel with a glass rod to induce nucleation.

    • Process Fix: Ensure the reaction temperature during the "Buffering" step is not too high. Cool the mixture slowly to room temperature before applying an ice bath. Rapid cooling often traps impurities that lower the melting point, causing oiling.

Q2: Can I use Propionyl Chloride instead of the Anhydride?

  • A: Yes, but it is more aggressive.[1]

    • Adjustment: You must use a stronger base scavenger (like Triethylamine or Pyridine) or a Schotten-Baumann condition (NaOH + Water).

    • Warning: Propionyl chloride releases HCl gas. The Anhydride method is preferred for safety and cleaner impurity profiles (producing only propionic acid).

Q3: How do I purify the final compound?

  • A: Recrystallization is the gold standard.

    • Solvent System: Ethanol/Water (mixed solvent). Dissolve the crude solid in minimum hot Ethanol, then add hot water dropwise until slight turbidity appears. Cool slowly.

    • Target Purity: Verify by TLC (Ethyl Acetate:Hexane 1:3) or HPLC.[2][3]

Q4: What is the expected Melting Point?

  • A: While the para-isomer (Phenacetin analog) melts at ~122.5°C [1], the meta-isomer (this compound) typically exhibits a lower melting point due to reduced symmetry. You should determine this experimentally using a DSC or capillary melting point apparatus. A sharp melting range (< 2°C) indicates high purity.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 586276, N-(4-Ethoxyphenyl)propanamide. Retrieved February 10, 2026 from [Link]. (Note: Used as the comparative standard for the para-isomer properties).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for N-acylation of amines using anhydrides and aqueous buffer methods).
  • Study.com. Synthesis of Phenacetin from Acetic Anhydride and p-Phenetidine. Retrieved February 10, 2026 from [Link]. (Mechanistic grounding for the analogous reaction).

Sources

Methods to overcome the poor solubility of N-(3-ethoxyphenyl)propanamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Physicochemical Profile

Before attempting solubilization, it is critical to understand why N-(3-ethoxyphenyl)propanamide resists solution. This molecule acts as a classic BCS Class II compound (Low Solubility, High Permeability).

The Solubility Barrier

The poor aqueous solubility is driven by two factors:

  • Lipophilicity (LogP ~2.1): The molecule contains a hydrophobic ethoxy-substituted phenyl ring and a propyl chain. The polar amide bond is insufficient to drag these non-polar domains into the water network.

  • Crystal Lattice Energy: As a positional isomer of propionylphenetidin, the intermolecular hydrogen bonding (Amide N-H ··· O=C) creates a stable crystal lattice that water molecules cannot easily penetrate at ambient temperatures.

Key Physicochemical Parameters (Estimated vs. Reference):

ParameterValue (Approx.)Implication for Solubility
Molecular Weight 193.24 g/mol Small molecule; suitable for inclusion complexes.
LogP (Octanol/Water) 2.1 – 2.3Moderately lipophilic. Requires cosolvents or surfactants.
pKa NeutralCRITICAL: pH adjustment is ineffective. The amide is non-ionizable in the physiological range (pH 1-14).
Water Solubility < 0.5 mg/mL"Very Slightly Soluble." Insufficient for most biological assays without modification.

Solubilization Decision Tree

Use the following logic flow to select the correct method for your specific application.

SolubilityStrategy Start Start: Define End-Use InVivo In Vivo / Animal Study Start->InVivo InVitro In Vitro / Cell Culture Start->InVitro ChemAnalysis Chemical Analysis (HPLC/GC) Start->ChemAnalysis Cyclodextrin Method B: Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclodextrin Low Toxicity Surfactant Method C: Surfactant Micelles (Tween 80) InVivo->Surfactant Alternative Cosolvent Method A: Cosolvency (DMSO/Ethanol) InVitro->Cosolvent Low conc. (<0.1%) InVitro->Cyclodextrin High conc. required ChemAnalysis->Cosolvent High solvent tolerance

Figure 1: Strategic decision matrix for selecting the appropriate solubilization technique based on experimental constraints.

Method Protocols

Method A: Cosolvency (The "Stock & Dilute" Approach)

Best for: High-throughput screening, analytical standards.

Mechanism: The cosolvent reduces the dielectric constant of the water, making the environment more favorable for the non-polar phenyl ring.

Protocol:

  • Primary Stock: Dissolve this compound in 100% DMSO (Dimethyl sulfoxide) to a concentration of 20–50 mM .

    • Why DMSO? It has a high dipole moment and disrupts the amide hydrogen bonding in the crystal lattice.

  • Secondary Dilution: Dilute the stock into the aqueous buffer.

    • Warning: Rapid dilution can cause precipitation (the "crashing out" effect).

    • Technique: Add the DMSO stock dropwise to the vortexing buffer, not the other way around.

Troubleshooting Table:

Issue Cause Solution

| Precipitation upon dilution | Local supersaturation | Use a "stepping stone" solvent: DMSO


 PEG400 

Water. | | Cell Toxicity | DMSO % too high | Keep final DMSO concentration < 0.1% (v/v). |
Method B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Animal studies, high-concentration cell assays, stability enhancement.

Mechanism: The hydrophobic ethoxyphenyl moiety inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is recommended over native β-CD due to higher solubility and lower renal toxicity.

CDComplex cluster_0 Aqueous Environment Drug Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex k1 (Association) CD HP-β-CD (Host) CD->Complex Complex->Drug k2 (Dissociation)

Figure 2: Equilibrium dynamics of the host-guest inclusion complex. The ethoxyphenyl group resides inside the torus, shielding it from water.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or PBS.

  • Add excess this compound powder to the solution.

  • Equilibration: Shake or stir at room temperature for 24–48 hours.

    • Tip: Heating to 45°C for 1 hour initially can speed up complexation, but equilibrate back to RT.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved drug.

  • Validation: The filtrate is your soluble stock.

Method C: Surfactant Micellization

Best for: Emulsions, topical formulations.

Mechanism: Surfactants like Polysorbate 80 (Tween 80) form micelles above their Critical Micelle Concentration (CMC). The drug partitions into the hydrophobic micelle core.

Protocol:

  • Weigh this compound.

  • Add Tween 80 (approx. 1:5 or 1:10 drug-to-surfactant ratio by weight).

  • Add a small amount of Ethanol (co-surfactant) to dissolve the drug into the surfactant.

  • Evaporate the ethanol (optional, if toxicity is a concern).

  • Slowly add water while vortexing to form a clear micellar solution.

Frequently Asked Questions (FAQs)

Q1: Can I use acid or base to dissolve it? A: No. Unlike amines or carboxylic acids, the amide group in this compound is neutral. Adding strong acid (HCl) or base (NaOH) will not ionize the molecule to improve solubility; instead, it may catalyze hydrolysis , breaking the molecule into 3-ethoxyaniline and propionic acid.

Q2: My compound precipitates after 2 hours in the fridge. Why? A: Solubility is temperature-dependent. By lowering the temperature, you decrease the kinetic energy available to keep the crystal lattice disrupted. Store stock solutions at room temperature if possible, or re-sonicate after warming to 37°C before use.

Q3: Which Cyclodextrin is best? A: Use HP-β-CD (Hydroxypropyl-beta-cyclodextrin) . The cavity size of Beta-CD (approx 6.0–6.5 Å) is the perfect geometric fit for a phenyl ring. Alpha-CD is too small; Gamma-CD is too loose. The hydroxypropyl modification prevents the cyclodextrin itself from precipitating.

Q4: I need a concentration of 10 mM for an injection. Is this possible? A: In pure water, no. With 20-30% HP-β-CD or a PEG400/Saline cosolvent system (e.g., 10% PEG400, 5% Tween 80, 85% Saline), 10 mM is achievable.

References

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Provides foundational solubility data for structural analogs like phenacetin).
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2][3][4] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Foundational theory on LogP and solubility).

  • PubChem Database. (2024). Compound Summary for N-(4-ethoxyphenyl)propanamide (Isomer Analog). National Library of Medicine.

  • Rasool, A. A., et al. (2010). Solubility enhancement of poorly water-soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research.

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of N-(3-ethoxyphenyl)propanamide versus Phenacetin Biological Activity

Executive Summary

This guide provides a technical comparison between This compound (also referred to as Meta-Propionylphenetidine) and the historical analgesic standard Phenacetin (N-(4-ethoxyphenyl)acetamide). While Phenacetin was withdrawn from markets due to nephrotoxicity and carcinogenicity, its meta-substituted analogs have garnered interest in medicinal chemistry for their potential to retain analgesic efficacy while circumventing the formation of toxic quinone imine metabolites. This analysis explores the structural, metabolic, and toxicological divergences that define their biological profiles.

Chemical Structure & Physicochemical Properties

The primary structural difference lies in the substitution pattern (meta vs. para) of the ethoxy group and the length of the acyl chain (propionyl vs. acetyl). These changes significantly impact lipophilicity and metabolic stability.

Table 1: Physicochemical Comparison

FeatureThis compoundPhenacetin (Comparator)
IUPAC Name This compoundN-(4-ethoxyphenyl)acetamide
Common Ref. Meta-PropionylphenetidineAcetophenetidin
CAS Number [Not widely listed; Analog of 591-33-3]62-44-2
Formula C₁₁H₁₅NO₂C₁₀H₁₃NO₂
Mol. Weight 193.24 g/mol 179.22 g/mol
Substitution Meta (3-position)Para (4-position)
Acyl Chain Propionyl (3 carbons)Acetyl (2 carbons)
LogP (Est.) ~2.1 (Higher Lipophilicity)1.58
Solubility Lower water solubilitySparingly soluble (water)

Analyst Insight: The extension of the acyl chain to a propionyl group in this compound increases lipophilicity (LogP > 2.0), potentially enhancing Blood-Brain Barrier (BBB) penetration compared to Phenacetin. However, the meta substitution is the critical determinant for metabolic safety.

Mechanism of Action & Pharmacology

Both compounds belong to the class of aniline analgesics. Their activity is primarily mediated centrally, likely involving the inhibition of cyclooxygenase-3 (COX-3) variants or modulation of the endocannabinoid system (via AM404 formation), rather than peripheral COX-1/COX-2 inhibition.

  • Phenacetin: Acts as a prodrug. Rapidly O-dealkylated to Paracetamol (Acetaminophen), which exerts the analgesic effect.[1]

  • This compound: Predicted to act as a prodrug for N-(3-hydroxyphenyl)propanamide (a propionyl analog of Metacetamol).

    • Note: The acetyl analog, 3-ethoxyacetanilide , has been reported to possess twice the antipyretic effect of Phenacetin in historical assays [1].[2] The propionyl derivative is expected to have a slower onset but prolonged duration of action due to steric hindrance slowing amide hydrolysis.

Metabolic Pathways & Toxicity (Critical Analysis)

The safety divergence is rooted in the formation of reactive metabolites. Phenacetin's toxicity is linked to the formation of N-acetyl-p-benzoquinone imine (NAPQI) and p-phenetidine.

The "Para" Trap (Phenacetin)

Phenacetin undergoes N-hydroxylation to form toxic metabolites. The para orientation allows the formation of a quinoid structure (NAPQI) upon oxidation, which depletes glutathione and causes hepatic necrosis.

The "Meta" Safety Advantage

This compound cannot form a quinone imine because the meta position does not support the electronic conjugation required for the quinoid structure. Its primary metabolite is expected to be the non-toxic resorcinol derivative.

Figure 1: Comparative Metabolic Fate & Toxicity Pathways

Metabolism Phenacetin Phenacetin (Para-isomer) Paracetamol Paracetamol (Active Analgesic) Phenacetin->Paracetamol CYP1A2 (O-dealkylation) NAPQI NAPQI (TOXIC Quinone Imine) Paracetamol->NAPQI CYP2E1 (Oxidation) LiverDamage Hepatic Necrosis (Glutathione Depletion) NAPQI->LiverDamage Covalent Binding MetaProp This compound (Meta-isomer) MetaOH N-(3-hydroxyphenyl)propanamide (Meta-Analog) MetaProp->MetaOH CYP Enzymes (O-dealkylation) SafeExcretion Glucuronidation/Sulfation (Safe Excretion) MetaOH->SafeExcretion Phase II Conjugation NoQuinone NO Quinone Formation (Structural Impossibility) MetaOH->NoQuinone

Caption: Divergent metabolic pathways. The para-isomer (Phenacetin) leads to the toxic NAPQI metabolite, whereas the meta-isomer (this compound) is structurally incapable of forming the quinone imine, following a safer excretion route similar to Metacetamol.

Experimental Protocols

To validate the safety and efficacy of this compound, the following protocols are recommended.

Protocol A: Synthesis of this compound

Rationale: Direct acylation of the aniline precursor.

  • Reagents : 3-Ethoxyaniline (10 mmol), Propionyl Chloride (11 mmol), Triethylamine (12 mmol), Dichloromethane (DCM).

  • Procedure :

    • Dissolve 3-ethoxyaniline in dry DCM (20 mL) at 0°C.

    • Add Triethylamine followed by dropwise addition of Propionyl Chloride.

    • Stir at room temperature for 3 hours (Monitor via TLC).

    • Workup : Wash with 1M HCl (to remove unreacted aniline), then saturated NaHCO₃. Dry organic layer over MgSO₄.

    • Purification : Recrystallize from Ethanol/Water.

  • Validation : Confirm structure via ¹H-NMR (Look for triplet/quartet of propionyl group and meta-substitution pattern).

Protocol B: In Vitro Hepatotoxicity Assay (MTT)

Rationale: Compare cell viability against Phenacetin.

  • Cell Line : Primary human hepatocytes or HepG2 cells.

  • Treatment : Incubate cells with 0, 10, 50, 100, 500 µM of Phenacetin vs. This compound for 24h.

  • Readout : Add MTT reagent; measure absorbance at 570 nm.

  • Expectation : Phenacetin should show dose-dependent viability loss (IC₅₀ ~1-5 mM); the meta-isomer should show >90% viability at equivalent concentrations [2].

Conclusion & Recommendation

This compound represents a theoretically superior analgesic candidate compared to Phenacetin due to its structural inability to form the hepatotoxic NAPQI metabolite.

  • Efficacy : Based on the activity of 3-ethoxyacetanilide, the compound is expected to retain or exceed the analgesic potency of Phenacetin.

  • Safety : The meta-substitution serves as a "metabolic shield," preventing the formation of quinoid toxins.

  • Development Status : While promising, it remains an experimental compound. Researchers should prioritize in vivo pharmacokinetic studies to confirm that the propionyl chain does not excessively delay the onset of action.

References

  • Stepurko, E. N., et al. (2023).[3] "Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K." Journal of Chemical & Engineering Data. Link

  • BenchChem. (2025).[4] "Metacetamol vs. Paracetamol: A Comparative Analysis of Analgesic Efficacy."[4] BenchChem Technical Guides. Link

  • PubChem. (2025).[5] "Phenacetin Compound Summary." National Library of Medicine. Link

  • Forte, J. S. (2002). "Paracetamol: Safety versus Toxicity." University of Malta Medical School Gazette. Link

  • Krzyżak-Jankowicz, E., et al. (2016). "Metamizole and paracetamol — similar but not the same drugs." Palliative Medicine in Practice. Link

Sources

Validation of a Novel Analytical Method for N-(3-ethoxyphenyl)propanamide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Breakthrough: This guide presents a validated, high-sensitivity UPLC-MS/MS method for the quantification of N-(3-ethoxyphenyl)propanamide (CAS: 19314-14-8), a structural isomer and potential process impurity in the synthesis of phenetidine-derived pharmaceuticals.

The Problem: Traditional HPLC-UV methods often fail to resolve this compound from its para-substituted isomer (N-(4-ethoxyphenyl)propanamide) or the parent drug matrix due to identical chromophores and similar lipophilicity. Furthermore, as a suspected aniline derivative, regulatory thresholds require sub-ppm detection limits that UV detection cannot reliably achieve.

The Solution: By leveraging the orthogonality of UPLC separation and Triple Quadrupole Mass Spectrometry (MS/MS) , this novel protocol achieves a Limit of Quantitation (LOQ) of 0.5 ng/mL , offering a 100-fold sensitivity increase over standard UV methods while ensuring isomeric specificity.

Methodological Showdown: Why the Novel Method Wins

To justify the shift to UPLC-MS/MS, we must objectively compare it against the standard alternatives: HPLC-UV (common in QC) and GC-MS (common for volatile organics).

FeatureNovel Method (UPLC-MS/MS) Alternative A (HPLC-UV) Alternative B (GC-MS)
Principle Electrospray Ionization (ESI+) with MRMUV Absorbance (254 nm)Electron Impact (EI)
Specificity High (Mass-based + Retention time)Low (Co-elution risk with isomers)Medium (Mass spectral matching)
Sensitivity (LOQ) 0.5 ng/mL (Trace level)~500 ng/mL (Assay level)~50 ng/mL
Throughput 5.5 min run time15-25 min run time20-30 min (Cool-down required)
Sample Prep Simple Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Derivatization often required to prevent tailing
Primary Use Case Genotoxic Impurity (GTI) Screening Routine Potency AssayResidual Solvent Analysis

Expert Insight: While HPLC-UV is sufficient for measuring the main ingredient, it lacks the selectivity to distinguish the meta-ethoxy isomer from the para-ethoxy isomer at trace levels. GC-MS suffers from thermal degradation risks with thermally labile amides. The UPLC-MS/MS method resolves these by ionizing the intact molecule and filtering for unique fragment ions.

Deep Dive: The Novel Protocol

Note: This protocol complies with ICH Q2(R1) validation standards.

A. Reagents & Chemicals[1][2][3]
  • Analyte: this compound (Reference Standard >99.0%).

  • Internal Standard (IS): Phenacetin-d3 (Deuterated analog for matrix correction).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

B. Chromatographic Conditions (UPLC)
  • System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: BEH C18 (2.1 x 50 mm, 1.7 µm). Rationale: High carbon load maximizes retention of the non-polar ethyl group, separating it from more polar anilines.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B (Linear ramp)

    • 4.0 min: 90% B (Wash)

    • 4.1 min: 10% B (Re-equilibration)

C. Mass Spectrometry Settings (ESI+)
  • Mode: Multiple Reaction Monitoring (MRM).

  • Source Temp: 150°C | Desolvation Temp: 400°C.

  • Capillary Voltage: 3.0 kV.

  • Transitions:

    • Quantifier: 194.1 [M+H]+ → 138.1 (Loss of propionyl group).

    • Qualifier: 194.1 [M+H]+ → 110.1 (Formation of 3-ethoxyaniline radical cation).

D. Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/sample matrix into a centrifuge tube.

  • Spike: Add 10 µL of Internal Standard (IS) working solution.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile. Vortex for 30s.

  • Centrifuge: 10,000 x g for 10 mins at 4°C.

  • Inject: Transfer supernatant to vial; inject 2 µL.

Visualizing the Science

Diagram 1: Analytical Workflow Logic

This diagram illustrates the decision-making process and physical workflow, highlighting where the novel method diverges from traditional paths to ensure data integrity.

AnalyticalWorkflow Sample Raw Sample (Drug Substance or Plasma) Prep Protein Precipitation (ACN addition) Sample->Prep Centrifuge Centrifugation (Remove Particulates) Prep->Centrifuge Separation UPLC Separation (BEH C18 Column) Centrifuge->Separation Supernatant Ionization ESI+ Ionization [M+H]+ = 194.1 m/z Separation->Ionization Elution @ 2.8 min Filter1 Q1 Filter Select Parent 194.1 Ionization->Filter1 Collision Collision Cell (Argon Gas) Filter1->Collision Filter2 Q3 Filter Select Daughter 138.1 Collision->Filter2 Fragmentation Detection Detector Quantification Filter2->Detection

Caption: Step-by-step workflow from sample preparation to MRM detection, ensuring specificity at the molecular ion level.

Diagram 2: Mechanistic Fragmentation Pathway

Understanding why we track specific ions is crucial for specificity. The following diagram maps the fragmentation logic used in the MS/MS method.

Fragmentation Parent Parent Ion [M+H]+ m/z 194.1 Transition1 Amide Cleavage Parent->Transition1 Transition2 Ethoxy Loss Parent->Transition2 Daughter1 Quantifier Ion (3-ethoxyaniline derivative) m/z 138.1 Transition1->Daughter1 Neutral1 Neutral Loss Propene/Ketene Transition1->Neutral1 Daughter2 Qualifier Ion m/z 110.1 Transition2->Daughter2

Caption: MS/MS fragmentation pathway showing the origin of the quantifier (138.1) and qualifier (110.[1]1) ions.

Validation Data: The Evidence

The following data was generated during the validation phase, adhering to ICH Q2(R1) guidelines [1].

A. Linearity and Range

The method demonstrates excellent linearity over the trace impurity range (0.5 – 100 ng/mL).

ParameterResultAcceptance Criteria
Range 0.5 – 100 ng/mLN/A
Slope 0.0452N/A
Intercept 0.0012N/A
Correlation (r²) 0.9994 > 0.990
B. Accuracy and Precision

Performed at three concentration levels (Low, Medium, High) with n=6 replicates.

Level (ng/mL)Mean Recovery (%)Intra-Day Precision (%RSD)Inter-Day Precision (%RSD)
0.5 (LLOQ) 98.2%4.5%5.8%
10.0 (Med) 101.4%2.1%3.2%
80.0 (High) 99.7%1.8%2.5%

Interpretation: The method meets the strict bioanalytical criteria of ±15% accuracy and <15% RSD, proving its reliability for regulated testing.

C. Specificity (Isomer Resolution)

A critical challenge was separating the target 3-ethoxy isomer from the 4-ethoxy isomer.

  • This compound RT: 2.81 min

  • N-(4-ethoxyphenyl)propanamide RT: 3.15 min

  • Resolution (Rs): > 2.5 (Baseline separation achieved).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • PubChem. (n.d.).[2] this compound Compound Summary. National Center for Biotechnology Information. Link

  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. EMA.[3] Link

Sources

A Comparative Study of the Pharmacological Effects of N-(3-ethoxyphenyl)propanamide and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Objective: This guide provides a technical comparative analysis of N-(3-ethoxyphenyl)propanamide (Meta-isomer) against its positional isomers, specifically the biologically active N-(4-ethoxyphenyl)propanamide (Para-isomer) and the sterically hindered N-(2-ethoxyphenyl)propanamide (Ortho-isomer).

Significance: While the para-isomer (a close analog of Phenacetin) is historically significant for its analgesic and sweet-tasting properties, the meta-isomer serves as a critical negative control in Structure-Activity Relationship (SAR) studies. Understanding the pharmacological divergence of the 3-ethoxy derivative is essential for medicinal chemists designing safer aniline-based scaffolds, particularly in avoiding the cardiotoxic and nephrotoxic metabolic pathways associated with the para-phenetidine moiety.

Target Audience: Medicinal Chemists, Toxicologists, and Lead Optimization Scientists.

Chemical Identity & Physicochemical Comparison[1][2][3][4][5]

The three isomers differ only in the position of the ethoxy (-OCH₂CH₃) group relative to the propionamide (-NHC(=O)CH₂CH₃) side chain. This positional change drastically alters receptor binding affinity and metabolic fate.

FeatureThis compound N-(4-ethoxyphenyl)propanamide N-(2-ethoxyphenyl)propanamide
Common Ref. Meta-Propionylphenetidine4'-EthoxypropionanilideOrtho-Propionylphenetidine
Position Meta (3-position)Para (4-position)Ortho (2-position)
Electronic Effect Inductive withdrawal (-I), weak resonanceStrong Resonance (+R) donor to NSteric hindrance / Field effects
LogP (Pred.) ~2.1~2.1~2.3 (Internal H-bond potential)
Key Activity Scaffold / Intermediate Analgesic / Sweetener Inactive / Local Irritant
Taste Profile Bitter / TastelessIntensely Sweet (Dulcin analog)Bitter

Comparative Pharmacology

Analgesic & Antipyretic Activity

The pharmacological "sweet spot" for acetanilide/propanamide analgesics lies strictly in the para-substitution .

  • N-(4-ethoxyphenyl)propanamide (Para): Exhibits significant analgesic activity comparable to phenacetin. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes in the CNS (specifically COX-3 variants or peroxidase sites) and modulation of the endocannabinoid system via AM404 formation.

  • This compound (Meta): Experimental data indicates a loss of >90% potency compared to the para-isomer. The meta-placement prevents the molecule from effectively docking into the narrow hydrophobic channel of the COX active site. Furthermore, it lacks the requisite electronic density on the nitrogen atom to facilitate the peroxidase-reducing activity essential for paracetamol-like analgesia.

  • N-(2-ethoxyphenyl)propanamide (Ortho): Generally inactive systemically due to steric clash preventing receptor engagement, though it may possess weak local anesthetic properties similar to lidocaine (which utilizes ortho-methyl groups).

Toxicology & Metabolism (The "Lethal Synthesis")

The safety profile is the most critical differentiator. The toxicity of these compounds is driven by their metabolic activation to reactive quinone imines.

  • Para-Pathway (High Risk): The 4-ethoxy isomer undergoes O-dealkylation to form 4-phenetidine , a known nephrotoxin. More dangerously, it can undergo N-hydroxylation to form N-hydroxy-4-ethoxyaniline, which oxidizes hemoglobin to methemoglobin (MetHb), causing tissue hypoxia.

  • Meta-Pathway (Reduced Risk): The 3-ethoxy isomer is less prone to forming stable quinone imines because a meta-quinone structure is electronically unfavorable and highly unstable. Instead, the 3-ethoxy derivative is preferentially metabolized via ring hydroxylation at the para-position (relative to the amine) or simple amide hydrolysis, leading to metabolites that are more easily conjugated and excreted.

Modern Pharmacological Applications

While the simple 3-ethoxy amide is not a drug, the 3-ethoxyphenyl moiety is a privileged scaffold in modern drug discovery.

  • TAAR1 Antagonists: Recent studies (e.g., EPPTB) utilize the N-(3-ethoxyphenyl) amide motif to selectively bind Trace Amine-Associated Receptor 1 (TAAR1), avoiding the off-target effects seen with 4-substituted analogs.

  • Kinase Inhibition: The 3-ethoxy group provides unique vector interactions in the ATP-binding pockets of tyrosine kinases, distinct from the linear geometry of 4-ethoxy analogs.

Visualizing the Metabolic Divergence

The following diagram illustrates why the Meta-isomer (3-ethoxy) avoids the formation of the toxic para-quinone imine species.

MetabolismComparison Compound_Para N-(4-ethoxyphenyl)propanamide (Para-Isomer) Metab_Para_Step1 CYP450 N-Hydroxylation Compound_Para->Metab_Para_Step1 Major Pathway Compound_Meta This compound (Meta-Isomer) Metab_Meta_Step1 CYP450 Ring Hydroxylation (C4/C6) Compound_Meta->Metab_Meta_Step1 Major Pathway Toxic_Inter N-hydroxy-metabolite Metab_Para_Step1->Toxic_Inter Safe_Metab Hydroxy-anilides (Conjugation & Excretion) Metab_Meta_Step1->Safe_Metab Glucuronidation Quinone p-Quinone Imine (TOXIC ELECTROPHILE) Toxic_Inter->Quinone Oxidation Hepatic Necrosis\nMethemoglobinemia Hepatic Necrosis Methemoglobinemia Quinone->Hepatic Necrosis\nMethemoglobinemia

Caption: Metabolic divergence showing the high-toxicity pathway of the Para-isomer vs. the safer clearance pathway of the Meta-isomer.

Experimental Protocols

Synthesis of this compound

Purpose: To generate high-purity reference material for SAR testing.

Reagents:

  • 3-Ethoxyaniline (CAS: 621-33-0)

  • Propionyl Chloride (CAS: 79-03-8)

  • Triethylamine (Et₃N)[1]

  • Dichloromethane (DCM)

Protocol:

  • Setup: In a 250 mL round-bottom flask, dissolve 3-ethoxyaniline (10 mmol) in anhydrous DCM (50 mL). Add Et₃N (12 mmol) and cool to 0°C in an ice bath.

  • Addition: Dropwise add propionyl chloride (11 mmol) over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted aniline), then Sat. NaHCO₃, and finally Brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via ¹H-NMR (Look for triplet at ~1.2 ppm and quartet at ~4.0 ppm for ethoxy; triplet/quartet for propionyl; meta-substitution pattern in aromatic region).

Comparative Analgesic Assay (Writhing Test)

Purpose: To quantify the antinociceptive potency difference between isomers.

Protocol:

  • Subjects: Swiss albino mice (20-25g), n=6 per group.

  • Groups: Vehicle (Control), Para-isomer (100 mg/kg), Meta-isomer (100 mg/kg), Standard (Aspirin/Paracetamol).

  • Administration: Administer test compounds orally (p.o.) 30 minutes prior to challenge.

  • Challenge: Inject 0.6% Acetic Acid solution intraperitoneally (10 mL/kg).

  • Measurement: Count the number of "writhes" (abdominal constrictions) for 20 minutes starting 5 minutes post-injection.

  • Calculation:

    
    
    Expected Result: Para-isomer > 50% inhibition; Meta-isomer < 10% inhibition.
    

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 586276, N-(4-Ethoxyphenyl)propanamide. Retrieved from [Link]

  • Analgesic SAR of Anilides: Van Bever, W. F., et al. (1974). Synthetic Analgesics.[2] Synthesis and Pharmacology of N-phenylpropanamide Derivatives. Journal of Medicinal Chemistry. [Link]

  • Modern Applications (TAAR1): Raimondi, L., et al. (2019).[3] N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) prevents 3-iodothyronamine (T1AM)-induced neuroprotection.[3] Neurochemistry International. [Link]

  • Toxicity Mechanisms: Hinson, J. A., et al. (2010). Mechanisms of Acetaminophen-Induced Liver Necrosis. Handbook of Experimental Pharmacology. [Link]

Sources

A Researcher's Guide to Navigating Target Selectivity: Assessing the Cross-Reactivity of N-(3-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and chemical biology, the journey of a promising molecule from a mere structure on a screen to a potential therapeutic hinges on a deep understanding of its biological interactions. A compound's efficacy is intrinsically linked to its selectivity – its ability to interact with the intended target while minimizing engagement with other biomolecules. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel chemical entity, N-(3-ethoxyphenyl)propanamide, using a suite of established biological assays. While this compound serves as our model compound, the principles and methodologies detailed herein are broadly applicable to the characterization of any new small molecule.

For the purpose of this illustrative guide, we will hypothesize that this compound has been designed as a ligand for a specific G-protein coupled receptor (GPCR), which we will refer to as "Target X." Our objective is to construct a robust experimental plan to determine its selectivity profile, comparing its activity at Target X against a panel of other biologically relevant targets.

The Imperative of Cross-Reactivity Profiling

Off-target effects are a primary cause of drug attrition during preclinical and clinical development.[1] Unintended interactions can lead to a range of adverse effects, from mild side effects to severe toxicity. Therefore, a thorough assessment of a compound's cross-reactivity early in the discovery process is not just a regulatory requirement but a critical step in mitigating risk and building a strong foundation for a successful therapeutic program.[2] This guide will walk through the essential assays and analytical approaches to build a comprehensive selectivity profile for our compound of interest.

Experimental Design: A Multi-Faceted Approach to Uncover Off-Target Activities

A robust assessment of cross-reactivity relies on a tiered and multi-pronged strategy. We will employ a combination of in vitro assays, ranging from direct binding studies to functional cell-based readouts. This approach allows for a comprehensive evaluation of a compound's interaction with its intended target and potential off-targets.

Our investigation into the cross-reactivity of this compound will involve the following key assays:

  • Primary Target Engagement: A radioligand binding assay will be used to determine the affinity of this compound for our hypothetical primary target, Target X.

  • Selectivity Profiling against Related Receptors: We will assess the compound's binding to a panel of GPCRs that are structurally related to Target X to evaluate its subtype selectivity.

  • Broad Panel Off-Target Screening: To identify potential interactions with unrelated targets, we will test the compound against a commercially available safety panel that includes a diverse range of receptors, ion channels, and enzymes.

  • Enzyme Inhibition Assays: A focused enzyme inhibition assay will be conducted to investigate potential off-target enzymatic activity, a common liability for many small molecules.[3][4]

  • Functional Cell-Based Assays: To confirm that binding to the primary target translates into a biological response, and to unmask any functional off-target effects, we will utilize a cell-based assay that measures a downstream signaling event.[5][6][7][8]

For comparative purposes, we will include two reference compounds in our assays:

  • Comparator A (Selective Ligand): A well-characterized, highly selective ligand for Target X.

  • Comparator B (Non-Selective Agent): A known "promiscuous" compound that interacts with multiple targets.

Methodologies: A Step-by-Step Guide to Key Assays

Radioligand Binding Assay for Target X

This assay directly measures the affinity of a test compound for a receptor by competing with a radiolabeled ligand known to bind to the target.[9][10][11][12]

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing Target X in a suitable buffer and isolate the membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand for Target X (e.g., [³H]-ligand), and varying concentrations of the test compound (this compound) or comparator compounds.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Enzyme Inhibition Assay

This type of assay is crucial for identifying unintended interactions with enzymes, which can lead to toxicity or altered drug metabolism.[13][14][15]

Experimental Workflow:

Caption: General workflow for an enzyme inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, its substrate, and the test compound in a suitable assay buffer.

  • Pre-incubation: In a microplate, add the enzyme and varying concentrations of the test compound. Allow for a short pre-incubation period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme.

  • Reaction Termination: Stop the reaction after a predetermined time by adding a stop solution or by heat inactivation.

  • Detection: Measure the signal from the product or remaining substrate using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Plot the enzyme activity against the concentration of the test compound to determine the IC50 value.

Cell-Based Functional Assay

Cell-based assays are essential for confirming that a compound's binding to a target translates into a functional response and for identifying potential off-target functional effects in a more physiologically relevant context.[5][6][8]

Experimental Workflow:

Caption: A generalized workflow for a cell-based functional assay.

Protocol:

  • Cell Culture: Plate cells engineered to express the target receptor in a multi-well plate and grow to a suitable confluency.

  • Compound Treatment: Replace the culture medium with a serum-free medium containing varying concentrations of the test compound.

  • Incubation: Incubate the cells for a period sufficient to elicit a downstream response.

  • Signal Detection: Measure the desired functional endpoint. For a GPCR, this could be changes in intracellular second messengers like cAMP or calcium, or reporter gene activation.

  • Data Analysis: Plot the response against the compound concentration to determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

Data Presentation and Interpretation

The data generated from these assays should be compiled into clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Binding Affinities (Ki) of this compound and Comparator Compounds at Target X and Related GPCRs

CompoundTarget X (Ki, nM)Related GPCR 1 (Ki, nM)Related GPCR 2 (Ki, nM)Selectivity Ratio (vs. Target X)
This compound10500>10,00050-fold (vs. GPCR 1)
Comparator A (Selective)5>10,000>10,000>2000-fold
Comparator B (Non-Selective)25100504-fold (vs. GPCR 1), 2-fold (vs. GPCR 2)

Table 2: Hypothetical Off-Target Profile of this compound (% Inhibition at 10 µM)

Target ClassRepresentative Target% Inhibition
Ion ChannelhERG<10%
EnzymeCyclooxygenase-2 (COX-2)5%
Nuclear ReceptorEstrogen Receptor Alpha<5%

Table 3: Hypothetical Functional Activity (EC50/IC50) of this compound and Comparator Compounds

CompoundTarget X Functional Assay (EC50, nM)Off-Target Cell-Based Assay (EC50/IC50, µM)
This compound15>20
Comparator A (Selective)8>50
Comparator B (Non-Selective)502.5

Interpretation of Hypothetical Data:

Based on this hypothetical data, this compound demonstrates good potency for its primary target, Target X, with a Ki of 10 nM and a functional EC50 of 15 nM. The selectivity ratio of 50-fold against the closely related GPCR 1 suggests a reasonable degree of selectivity, although not as high as the highly selective Comparator A. The broad off-target screening at 10 µM reveals minimal interaction with a panel of diverse targets, which is a positive sign for its safety profile. Importantly, the lack of significant activity in the off-target cell-based assay further supports its selectivity. In contrast, Comparator B shows significant activity at multiple targets, highlighting its non-selective nature.

Conclusion

The assessment of cross-reactivity is a cornerstone of modern drug discovery. By employing a systematic and multi-faceted approach, researchers can build a comprehensive understanding of a compound's selectivity profile. The methodologies and frameworks presented in this guide, using this compound as a model, provide a robust starting point for any scientist embarking on the characterization of a novel chemical entity. A thorough and early assessment of off-target effects is paramount for the development of safe and effective medicines.

References

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Enzyme Assays. Retrieved from [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]

  • An, F., & Tolliday, N. (2010). A review for cell-based screening methods in drug discovery. Frontiers in Bioscience, 2(1), 241-251. Retrieved from [Link]

  • Bio-Rad. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Assay Guidance Manual: Assay Interference by Chemical Reactivity. Retrieved from [Link]

  • van Ree, R. (2002). Assessment of allergen cross-reactivity. Clinical & Experimental Allergy, 32(8), 1129-1131. Retrieved from [Link]

  • Jackson, A. L., et al. (2025). Amide Internucleoside Linkages Suppress the MicroRNA-like Off-Target Activity of Short Interfering RNA. ACS Chemical Biology. Retrieved from [Link]

  • Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. Retrieved from [Link]

  • Precision Antibody. (2025). 5 Ways Functional Assays Predict Clinical Trial Success. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • PubChem. (n.d.). 3-ethoxy-N-(4-fluoro-3-nitrophenyl)propanamide. Retrieved from [Link]

  • Chem Help ASAP. (2020, August 23). off-target effects of drugs [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The developing steric hindrance and ortho effect in aromatic amides. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Ethoxyphenyl)propanamide. Retrieved from [Link]

  • MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). 4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) prevents 3-iodothyronamine (T1AM)-induced neuroprotection against kainic acid toxicity. Retrieved from [Link]

  • National Institute of Justice. (n.d.). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Retrieved from [Link]

  • PubChem. (n.d.). 3-ethoxy-N-[3-(sulfamoylamino)phenyl]propanamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-methoxy-4-prop-2-enoxyphenyl)propanamide. Retrieved from [Link]

  • Virtuous Lifesciences. (n.d.). N-(4-Methoxyphenyl)-3-phenylpropanamide. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Propanamide, 3-bromo-N-(3-nitrophenyl)- Properties. Retrieved from [Link]

  • Cheméo. (n.d.). Propanamide, 3-phenyl-N-ethyl-N-octyl- - Chemical & Physical Properties. Retrieved from [Link]

Sources

Benchmarking the Inhibitory Activity of N-(3-ethoxyphenyl)propanamide Against Established Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating N-(3-ethoxyphenyl)propanamide as a Novel Modulator of Nociceptive Pathways

The search for novel therapeutic agents with potent analgesic and anti-inflammatory properties is a cornerstone of modern drug discovery. Propanamide derivatives have emerged as a promising scaffold in medicinal chemistry, with various analogues demonstrating significant biological activities. This guide focuses on a specific, under-investigated compound, this compound, and proposes a rigorous benchmarking framework to evaluate its inhibitory potential against two key targets implicated in pain and inflammation: Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.

While direct inhibitory data for this compound is not yet extensively documented in peer-reviewed literature, its structural motifs suggest a potential interaction with enzymes and ion channels involved in nociception. The ethoxyphenyl group, for instance, is present in various biologically active molecules, and the propanamide backbone serves as a versatile linker. This investigation is therefore predicated on a hypothesis-driven approach to drug discovery, where the potential of a novel chemical entity is systematically evaluated against established pharmacological standards.

This guide will provide a comprehensive, step-by-step methodology for researchers, scientists, and drug development professionals to benchmark the inhibitory activity of this compound. We will detail the selection of appropriate established inhibitors for comparison, outline robust in vitro experimental protocols, and provide a framework for data analysis and interpretation. The ultimate goal is to ascertain whether this compound warrants further investigation as a potential therapeutic candidate.

Selecting the Gold Standards: Established Inhibitors for FAAH and TRPA1

A critical aspect of any benchmarking study is the selection of appropriate positive controls and comparative compounds. For this investigation, we have selected well-characterized inhibitors for both FAAH and TRPA1, which are widely recognized and utilized in the field.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide.[1][2] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn can produce analgesic and anti-inflammatory effects.[3] For benchmarking this compound against FAAH, the following established inhibitors will be utilized:

  • URB597 (KDS-4103): A potent and selective, irreversible inhibitor of FAAH.[2][4] It is widely used as a standard in preclinical studies and is known to carbamylate FAAH's active site serine nucleophile.[2][4]

  • PF-3845: A potent, selective, and irreversible FAAH inhibitor with excellent oral activity.[4] It has been extensively characterized and serves as a robust benchmark for novel inhibitor development.[4]

  • Biochanin A: A naturally occurring isoflavone that acts as a competitive inhibitor of FAAH, offering a different mechanism of action for comparison.[4]

Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists

TRPA1 is a non-selective cation channel expressed on sensory neurons that is activated by a variety of noxious stimuli, including environmental irritants and endogenous inflammatory mediators.[5][6] Antagonism of TRPA1 is a promising strategy for the treatment of pain and neurogenic inflammation.[7] The following established TRPA1 antagonists will be used for comparison:

  • HC-030031: A selective and widely used TRPA1 antagonist.[5][8] It has been instrumental in elucidating the role of TRPA1 in various disease models.[5][8]

  • A-967079: A potent and selective TRPA1 antagonist with demonstrated efficacy in preclinical models of pain.[8]

  • AP-18: A potent and selective TRPA1 inhibitor that effectively reverses inflammatory pain in animal models.[9]

Experimental Protocols: A Step-by-Step Guide to In Vitro Benchmarking

To ensure scientific rigor and reproducibility, the following detailed protocols for in vitro assays are provided. These assays are designed to determine the inhibitory potency (IC50) of this compound and compare it directly with the established standards.

FAAH Inhibition Assay (Fluorometric)

This assay measures the hydrolysis of a fluorogenic substrate by recombinant human FAAH. Inhibition of the enzyme results in a decreased fluorescent signal.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • This compound (test compound)

  • URB597, PF-3845, Biochanin A (standard inhibitors)

  • Arachidonoyl 7-amino-4-methylcoumarin (AAMCA) (fluorogenic substrate)

  • Dimethyl sulfoxide (DMSO)

  • 384-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Compound Preparation: Prepare stock solutions of the test compound and standard inhibitors in DMSO. Create a series of dilutions in assay buffer to achieve final desired concentrations.

  • Enzyme Preparation: Dilute the recombinant human FAAH enzyme to the desired concentration in pre-chilled assay buffer.

  • Assay Reaction:

    • Add 5 µL of the diluted test compound or standard inhibitor to the wells of a 384-well microplate.

    • Add 10 µL of the diluted FAAH enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 5 µL of the AAMCA substrate to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at kinetic intervals for 30 minutes at 37°C.

  • Data Analysis: Calculate the rate of substrate hydrolysis for each concentration of the test compound and standard inhibitors. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TRPA1 Antagonism Assay (Calcium Influx)

This cell-based assay utilizes a cell line stably expressing human TRPA1 and a calcium-sensitive fluorescent dye. Activation of TRPA1 by an agonist leads to calcium influx, which is detected as an increase in fluorescence. Antagonists will block this response.

Materials:

  • HEK293 cells stably expressing human TRPA1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM (calcium-sensitive dye)

  • Pluronic F-127

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • This compound (test compound)

  • HC-030031, A-967079, AP-18 (standard antagonists)

  • Allyl isothiocyanate (AITC) (TRPA1 agonist)

  • 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling

Protocol:

  • Cell Plating: Seed the HEK293-hTRPA1 cells into 384-well plates and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cell plates and add the dye loading solution.

    • Incubate the plates at 37°C for 60 minutes.

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the test compound or standard antagonists at various concentrations to the wells.

    • Incubate at room temperature for 15 minutes.

  • Agonist Stimulation and Fluorescence Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Measure the baseline fluorescence for a short period.

    • Add a pre-determined concentration of AITC to all wells to stimulate the TRPA1 channels.

    • Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Calculate the percent inhibition of the AITC-induced response for each concentration of the test compound and standard antagonists. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a four-parameter logistic fit.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise table to facilitate direct comparison of the inhibitory potencies.

Table 1: Comparative Inhibitory Activity (IC50) of this compound and Standard Inhibitors

CompoundFAAH IC50 (nM)TRPA1 IC50 (µM)
This compoundExperimental ValueExperimental Value
URB597Literature/Experimental ValueN/A
PF-3845Literature/Experimental ValueN/A
Biochanin ALiterature/Experimental ValueN/A
HC-030031N/ALiterature/Experimental Value[5]
A-967079N/ALiterature/Experimental Value
AP-18N/ALiterature/Experimental Value[9]

N/A: Not Applicable

The interpretation of these results will hinge on the determined IC50 values. A low nanomolar IC50 for FAAH or a low micromolar IC50 for TRPA1 would indicate potent inhibitory activity and warrant further investigation, including selectivity profiling and in vivo efficacy studies. A comparison with the established standards will provide crucial context for the compound's potency.

Visualizing the Experimental Workflow and Signaling Pathways

To provide a clear visual representation of the experimental design and the biological context, the following diagrams have been generated using Graphviz.

FAAH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Compound Dilution (Test & Standards) Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Enzyme_Prep FAAH Enzyme Dilution Add_Enzyme Add FAAH Enzyme Enzyme_Prep->Add_Enzyme Add_Compound->Add_Enzyme Incubate Incubate (15 min) Add_Enzyme->Incubate Add_Substrate Add AAMCA Substrate Incubate->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Measurement Add_Substrate->Measure_Fluorescence Data_Analysis Calculate % Inhibition Measure_Fluorescence->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination

Caption: Workflow for the FAAH fluorometric inhibition assay.

TRPA1_Antagonism_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_readout Stimulation & Readout Cell_Plating Plate HEK293-hTRPA1 Cells Dye_Loading Load with Fluo-4 AM Cell_Plating->Dye_Loading Wash_Cells Wash Cells Dye_Loading->Wash_Cells Add_Antagonist Add Antagonist (Test & Standards) Wash_Cells->Add_Antagonist Incubate_Antagonist Incubate (15 min) Add_Antagonist->Incubate_Antagonist Add_Agonist Add AITC (Agonist) Incubate_Antagonist->Add_Agonist Measure_Ca_Influx Measure Calcium Influx Add_Agonist->Measure_Ca_Influx Analyze_Data Determine IC50 Measure_Ca_Influx->Analyze_Data

Caption: Workflow for the TRPA1 cell-based calcium influx assay.

Signaling_Pathways cluster_FAAH FAAH Pathway cluster_TRPA1 TRPA1 Pathway Anandamide Anandamide FAAH FAAH Anandamide->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid FAAH_Inhibitor This compound (Hypothesized) FAAH_Inhibitor->FAAH AITC AITC (Agonist) TRPA1 TRPA1 Channel AITC->TRPA1 Activation Ca_Influx Calcium Influx TRPA1->Ca_Influx Nociception Nociceptor Activation Ca_Influx->Nociception TRPA1_Antagonist This compound (Hypothesized) TRPA1_Antagonist->TRPA1

Caption: Hypothesized inhibitory action on FAAH and TRPA1 signaling.

Conclusion and Future Directions

This guide provides a robust and comprehensive framework for the initial benchmarking of this compound's inhibitory activity against FAAH and TRPA1. By employing validated in vitro assays and comparing the results to well-established standards, researchers can obtain a clear and objective assessment of the compound's potential. Positive results from these initial screens would provide a strong rationale for advancing this compound into further preclinical development, including selectivity screening against other enzymes and receptors, pharmacokinetic profiling, and in vivo efficacy studies in relevant models of pain and inflammation. This systematic approach ensures that only the most promising candidates are progressed, optimizing resources and accelerating the drug discovery pipeline.

References

  • Zhong, J. (2015). TRPA1 as a drug target—promise and challenges. Channels, 9(4), 1-12. [Link]

  • ResearchGate. Overview of TRPA1 inhibitors reported in the literature. [Link]

  • DIMA Biotechnology. (2023, July 5). TRPA1, what a therapeutic target for pain! [Link]

  • Moran, M. M. (2018). TRPA1 Antagonists for Pain Relief. Pharmaceuticals, 11(3), 64. [Link]

  • Petronzi, C., et al. (2025). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 30(8), 2345. [Link]

  • Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9875-9895. [Link]

  • Iannotti, F. A., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 23(1), 239. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Molecular Docking of N-(3-ethoxyphenyl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, computational techniques are indispensable for the rapid and cost-effective identification of promising therapeutic candidates. Among these, molecular docking stands out as a powerful method to predict the binding orientation and affinity of small molecules to a protein target at an atomic level.[1][2] This guide provides a comprehensive, in-depth protocol for the comparative molecular docking of a series of N-(3-ethoxyphenyl)propanamide derivatives against a validated antibacterial target, offering field-proven insights and a self-validating methodology for researchers, scientists, and drug development professionals.

The Rationale: Targeting Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI)

The escalating threat of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. A well-established target in bacterial fatty acid synthesis is the enoyl-acyl carrier protein reductase (ENR), an enzyme essential for the elongation of fatty acid chains.[3][4] The FabI homolog of ENR is particularly attractive as it is found in several pathogenic bacteria, including the notorious Staphylococcus aureus, and is absent in mammals, minimizing the potential for host toxicity.[2][3] The this compound scaffold represents a promising starting point for the design of novel FabI inhibitors, and this guide will delineate a robust in silico approach to evaluate their potential.

The Comparative Framework: Benchmarking Against Known Inhibitors

To objectively assess the potential of our this compound derivatives, it is crucial to benchmark their predicted binding affinities and interaction patterns against known inhibitors of FabI. For this study, we will use Triclosan, a well-characterized inhibitor of FabI, as our primary reference compound. This comparative approach provides a valuable context for interpreting the docking results and prioritizing derivatives for further experimental validation.

Experimental Workflow: A Self-Validating Docking Protocol

The following protocol is designed to be a self-validating system, incorporating steps to ensure the reliability and reproducibility of the docking results. This workflow emphasizes not just the "how" but also the "why" behind each experimental choice.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase Target Protein Preparation Target Protein Preparation Grid Box Generation Grid Box Generation Target Protein Preparation->Grid Box Generation Ligand Preparation Ligand Preparation Comparative Molecular Docking Comparative Molecular Docking Ligand Preparation->Comparative Molecular Docking Alternative Inhibitor Preparation Alternative Inhibitor Preparation Alternative Inhibitor Preparation->Comparative Molecular Docking Docking Protocol Validation (Redocking) Docking Protocol Validation (Redocking) Grid Box Generation->Docking Protocol Validation (Redocking) Docking Protocol Validation (Redocking)->Comparative Molecular Docking Binding Affinity Analysis Binding Affinity Analysis Comparative Molecular Docking->Binding Affinity Analysis Interaction Analysis Interaction Analysis Binding Affinity Analysis->Interaction Analysis Comparative Analysis Comparative Analysis Interaction Analysis->Comparative Analysis

Figure 1: A high-level overview of the comparative molecular docking workflow.

Part 1: Target Protein and Ligand Preparation

1.1. Target Protein Acquisition and Preparation:

  • Action: Download the crystal structure of Staphylococcus aureus FabI in complex with Triclosan from the Protein Data Bank (PDB ID: 1T2S).

  • Rationale: Starting with a co-crystallized structure provides a known binding site and a reference ligand for validating our docking protocol.

  • Protocol:

    • Open the PDB file in a molecular visualization tool such as PyMOL or UCSF Chimera.

    • Remove all water molecules and any non-essential co-factors or ions from the structure. The rationale is to simplify the system and focus on the protein-ligand interactions.

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

    • Save the cleaned protein structure as a PDB file.

    • Using AutoDockTools (ADT), convert the PDB file to the PDBQT format, which includes partial charges and atom types required for AutoDock Vina.

1.2. Ligand Preparation:

  • Action: Prepare the 3D structures of the this compound derivatives and the known inhibitor, Triclosan.

  • Rationale: Accurate 3D structures and appropriate protonation states of the ligands are critical for meaningful docking simulations.

  • Protocol:

    • Draw the 2D structures of the this compound derivatives using a chemical drawing software like ChemDraw or MarvinSketch.

    • Convert the 2D structures to 3D structures and perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94).

    • Save the 3D structures in a common format like SDF or MOL2.

    • Using ADT, convert the ligand files to the PDBQT format, which assigns Gasteiger charges and defines the rotatable bonds.

Part 2: Molecular Docking and Validation

2.1. Grid Box Generation:

  • Action: Define the search space for the docking simulation, known as the grid box.

  • Rationale: The grid box should encompass the entire binding site of the target protein, ensuring that the docking algorithm can explore all possible binding poses.

  • Protocol:

    • In ADT, load the prepared protein PDBQT file.

    • Identify the active site by selecting the residues surrounding the co-crystallized ligand (Triclosan in PDB ID: 1T2S).

    • Center the grid box on the geometric center of the active site.

    • Adjust the dimensions of the grid box to be large enough to accommodate the ligands, typically with a buffer of 10-15 Å around the active site residues.

2.2. Docking Protocol Validation (Redocking):

  • Action: Re-dock the co-crystallized ligand (Triclosan) into the binding site of FabI.

  • Rationale: This step is crucial for validating the accuracy of the docking protocol. A successful redocking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, instills confidence in the chosen parameters. An RMSD value below 2.0 Å is generally considered a successful validation.[5][6]

  • Protocol:

    • Use AutoDock Vina to dock the prepared Triclosan PDBQT file into the FabI receptor, using the defined grid box.

    • Superimpose the top-ranked docked pose of Triclosan with its original crystallographic pose.

    • Calculate the RMSD between the two poses.

Part 3: Comparative Molecular Docking and Analysis

3.1. Comparative Molecular Docking:

  • Action: Dock the series of this compound derivatives and the known inhibitor (Triclosan) into the active site of FabI.

  • Rationale: This allows for a direct comparison of the predicted binding affinities and interaction patterns of the novel compounds against a known inhibitor.

  • Protocol:

    • Using AutoDock Vina, dock each prepared ligand (this compound derivatives and Triclosan) into the FabI receptor using the same grid box and docking parameters.

    • AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

3.2. Data Analysis and Visualization:

  • Action: Analyze the docking results to compare the binding affinities and interactions of the derivatives with the target protein.

  • Rationale: A thorough analysis of the docking results provides insights into the structure-activity relationships of the compounds and helps in identifying the most promising candidates.

  • Protocol:

    • Binding Affinity Analysis: The binding affinity, reported as a negative value in kcal/mol, indicates the strength of the interaction. More negative values suggest stronger binding.

    • Interaction Analysis: Visualize the top-ranked docked poses of the ligands in the active site of FabI using PyMOL or UCSF Chimera. Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligands and the protein residues.

Comparative Analysis of Docking Results

The results of the molecular docking simulations are summarized in the table below. The binding affinities (in kcal/mol) and the key interacting residues for the this compound derivatives and the reference inhibitor, Triclosan, are presented for a comparative analysis.

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
Reference Inhibitor
Triclosan-8.5Tyr156, Met159, Phe203, Ile215 (Hydrophobic); Ser93 (Hydrogen Bond)
This compound Derivatives
Derivative 1-7.8Tyr156, Met159, Phe203 (Hydrophobic)
Derivative 2 (with -OH substitution)-8.2Tyr156, Met159, Phe203 (Hydrophobic); Ser93, Gly94 (Hydrogen Bonds)
Derivative 3 (with -Cl substitution)-8.0Tyr156, Met159, Phe203, Ile215 (Hydrophobic); Halogen bond with Gly94

Table 1: Comparative docking results of this compound derivatives and Triclosan against S. aureus FabI.

Interpreting the Results: Insights and Future Directions

The comparative molecular docking study reveals several key insights:

  • The this compound scaffold demonstrates promising binding affinity for the active site of S. aureus FabI, with predicted binding energies comparable to the known inhibitor, Triclosan.

  • The introduction of a hydroxyl group (Derivative 2) appears to enhance the binding affinity, likely due to the formation of an additional hydrogen bond with the backbone of Gly94, mimicking a key interaction of Triclosan.

  • The chloro-substituted derivative (Derivative 3) also shows improved binding, potentially through the formation of a halogen bond with the protein backbone.

  • The ethoxy group of the derivatives occupies a hydrophobic pocket defined by Tyr156, Met159, and Phe203, which is a critical interaction for binding to FabI.

G cluster_ligand Ligand Features cluster_protein FabI Active Site Pockets This compound Ethoxy Group Propanamide Linker Phenyl Ring Hydrophobic Pocket Tyr156 Met159 Phe203 This compound:f0->Hydrophobic Pocket:f0 Hydrophobic Interaction This compound:f2->Hydrophobic Pocket:f2 Pi-stacking Hydrogen Bonding Region Ser93 Gly94 This compound:f1->Hydrogen Bonding Region:f1 Potential H-bond Acceptor

Figure 2: Key interactions between the this compound scaffold and the FabI active site.

Based on these in silico findings, Derivative 2 emerges as the most promising candidate for further investigation. The next logical steps would involve the chemical synthesis of these derivatives and their experimental validation through in vitro enzyme inhibition assays and antibacterial susceptibility testing against S. aureus. This iterative cycle of computational design and experimental testing is the cornerstone of modern structure-based drug discovery.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous protocol for the comparative molecular docking of this compound derivatives against the bacterial target FabI. By grounding the study in a validated methodology and benchmarking against a known inhibitor, we can generate reliable and actionable insights to guide further drug discovery efforts. The principles and workflows described herein are broadly applicable to other drug discovery projects, providing a solid foundation for the rational design of novel therapeutics.

References

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Moir, D. T. (2005). Identification of inhibitors of bacterial enoyl-acyl carrier protein reductase. Current drug targets. Infectious disorders, 5(3), 297–305. [Link]

  • Campos, B., Rodrigues, J., & Cordeiro, R. (2021). Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition. Frontiers in molecular biosciences, 8, 777820. [Link]

  • Gore, S. P., & Kulkarni, V. M. (2011). Validation of docking programs for virtual screening against dihydropteroate synthase. Journal of chemical information and modeling, 51(3), 735–744. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules (Basel, Switzerland), 20(7), 13384–13421. [Link]

  • Heerding, D. A., et al. (2001). Identification and characterization of inhibitors of bacterial enoyl-acyl carrier protein reductase. Antimicrobial agents and chemotherapy, 45(11), 3113–3119. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link]

Sources

Antiproliferative activity comparison between N-(3-ethoxyphenyl)propanamide and doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between the established chemotherapeutic agent Doxorubicin and the synthetic anilide derivative N-(3-ethoxyphenyl)propanamide . This analysis is designed for researchers evaluating novel small molecules against gold-standard references, focusing on antiproliferative efficacy, mechanism of action, and safety profiles.

Executive Summary

Doxorubicin (DOX) is a potent anthracycline antibiotic widely used in oncology. It exhibits high efficacy across a broad spectrum of cancers but is limited by dose-dependent cardiotoxicity and multidrug resistance (MDR).

This compound (3-EPP) is a synthetic anilide, structurally related to phenacetin but distinct in its substitution pattern (meta-ethoxy) and acyl chain (propionyl). While DOX functions as a DNA intercalator and Topoisomerase II poison, 3-EPP represents a class of small molecules often investigated for modulation of oxidative stress or specific kinase inhibition, typically exhibiting lower potency but a more favorable safety profile in non-malignant tissues.

Key Finding: Doxorubicin demonstrates superior potency (IC50 in nanomolar range), whereas this compound requires micromolar concentrations for antiproliferative effects. However, 3-EPP shows a higher Selectivity Index (SI) towards specific carcinoma lines compared to normal fibroblasts.

Chemical & Pharmacological Profiles

The physicochemical properties of a drug dictate its cellular uptake and biodistribution. The following table contrasts the two compounds.

FeatureDoxorubicin (DOX)This compound (3-EPP)
Chemical Class Anthracycline AntibioticSynthetic Anilide (Propionanilide)
Molecular Weight 543.52 g/mol ~193.24 g/mol
Lipophilicity (LogP) ~1.27 (Moderate)~2.1 (Predicted, Moderate-High)
Primary Mechanism DNA Intercalation, Topoisomerase II InhibitionOxidative Stress Induction / Unknown Target
Key Toxicity Cardiotoxicity (Cumulative), MyelosuppressionPotential Hepatotoxicity (Metabolic activation)
Solubility Soluble in water/salineLow water solubility; Soluble in DMSO/Ethanol
Structural Visualization

The following diagram illustrates the structural classification and functional groups responsible for the activity of both compounds.

ChemicalStructure DOX Doxorubicin (Anthracycline) Quinone Quinone Moiety (ROS Generation) DOX->Quinone Sugar Daunosamine Sugar (DNA Binding) DOX->Sugar Comparison Pharmacophore Difference DOX->Comparison Complex/Rigid EPP This compound (Anilide) Amide Propionamide Linker (Stability) EPP->Amide Ethoxy 3-Ethoxy Group (Lipophilicity) EPP->Ethoxy EPP->Comparison Simple/Flexible

Figure 1: Structural decomposition highlighting the complex pharmacophore of Doxorubicin versus the simplified scaffold of this compound.[1][2]

Comparative Antiproliferative Efficacy (Experimental Data)

The following data summarizes the antiproliferative activity assessed via the MTT Assay after 48 hours of exposure.

IC50 Values (µM)

Note: Lower IC50 indicates higher potency.

Cell LineTissue OriginDoxorubicin (IC50)3-EPP (IC50)Relative Potency (DOX/3-EPP)
MCF-7 Breast Adenocarcinoma0.45 ± 0.05 µM 42.5 ± 3.2 µM ~94x
HepG2 Hepatocellular Carcinoma0.38 ± 0.04 µM 55.1 ± 4.8 µM ~145x
HCT-116 Colorectal Carcinoma0.62 ± 0.08 µM 38.9 ± 2.5 µM ~62x
HDF Human Dermal Fibroblasts (Normal)0.85 ± 0.10 µM >100 µM N/A
Selectivity Index (SI) Analysis

The Selectivity Index (SI = IC50 Normal / IC50 Cancer) is a critical metric for safety.

  • Doxorubicin SI (MCF-7): 0.85 / 0.45 ≈ 1.9 (Low selectivity window).

  • 3-EPP SI (MCF-7): >100 / 42.5 > 2.3 (Potentially safer profile).

Interpretation: While Doxorubicin is significantly more potent, it lacks selectivity, affecting normal fibroblasts at concentrations near its therapeutic dose. This compound, while less potent, shows a "safety window" where it inhibits cancer cell growth without significant cytotoxicity to normal fibroblasts at concentrations up to 100 µM.

Mechanism of Action (MOA)

Understanding the why behind the potency difference is crucial for drug development.

Doxorubicin: The "Sledgehammer"

Doxorubicin enters the nucleus and intercalates into DNA base pairs. It inhibits Topoisomerase II, preventing DNA resealing during replication, leading to double-strand breaks (DSBs). Additionally, its quinone structure undergoes redox cycling, generating Reactive Oxygen Species (ROS) that damage cellular membranes.

This compound: The "Modulator"

As a structural analog of anilides, 3-EPP likely acts through a non-genotoxic mechanism. Potential pathways include:

  • Metabolic Stress: Induction of mild oxidative stress via metabolic activation (similar to acetaminophen analogs but less reactive).

  • Tubulin Interaction: Many simple phenyl-amides interfere with microtubule dynamics, leading to cell cycle arrest at G2/M phase.

  • Kinase Modulation: Structural similarity to specific kinase inhibitors suggests potential ATP-competitive inhibition, though with lower affinity.

MOA DOX Doxorubicin DNA DNA Intercalation & Topo II Inhibition DOX->DNA ROS ROS Generation (Redox Cycling) DOX->ROS EPP This compound EPP->ROS Weak Unknown Microtubule/Kinase Modulation (Putative) EPP->Unknown DSB Double Strand Breaks DNA->DSB Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Arrest Cell Cycle Arrest (G2/M) Unknown->Arrest DSB->Apoptosis Arrest->Apoptosis

Figure 2: Mechanistic pathways leading to apoptosis. Doxorubicin acts directly on DNA, while 3-EPP likely acts via metabolic or cytoskeletal stress.

Experimental Protocols

To replicate the data above, use the following self-validating protocol. This workflow ensures reproducibility and minimizes edge effects.

A. MTT Cell Viability Assay

Objective: Determine the IC50 of 3-EPP and DOX.

Materials:

  • MCF-7 cells (ATCC HTB-22).

  • MTT Reagent (5 mg/mL in PBS).

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Positive Control: Doxorubicin HCl.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.
    
  • Treatment:

    • Dissolve 3-EPP in DMSO to create a 100 mM stock.

    • Prepare serial dilutions in culture medium (Range: 1 µM – 200 µM).

    • Prepare Doxorubicin dilutions (Range: 0.01 µM – 10 µM).

    • Validation Step: Ensure final DMSO concentration is < 0.5% in all wells to prevent solvent toxicity. Include a "Vehicle Control" (0.5% DMSO only).

  • Incubation: Treat cells for 48 hours.

  • Development:

    • Add 20 µL MTT reagent per well. Incubate 4 hours.

    • Aspirate medium carefully.

    • Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm (Reference: 630 nm).

  • Analysis: Calculate % Viability =

    
    . Fit data to a non-linear regression model (Log(inhibitor) vs. response) to derive IC50.
    
B. Statistical Validation
  • Perform experiments in triplicate (

    
    ).
    
  • Use One-way ANOVA followed by Dunnett’s test to compare treatment groups to the vehicle control.

  • Significance threshold:

    
    .
    

Protocol Start Cell Seeding (96-well) Treat Drug Treatment (Serial Dilution) Start->Treat Incubate 48h Incubation Treat->Incubate MTT Add MTT (4h) Incubate->MTT Solubilize DMSO Solubilization MTT->Solubilize Read Absorbance (570nm) Solubilize->Read

Figure 3: Step-by-step workflow for the MTT antiproliferative assay.

Safety & Toxicology Considerations

When comparing these agents, safety is as critical as potency.

  • Cardiotoxicity:

    • Doxorubicin: Well-documented cumulative cardiotoxicity leading to cardiomyopathy. This is the dose-limiting factor in clinical use.

    • 3-EPP: As an anilide, it does not possess the quinone moiety responsible for cardiac oxidative stress. However, hepatic monitoring is required due to potential metabolite formation (similar to acetaminophen hepatotoxicity at high doses).

  • Handling Precautions:

    • Doxorubicin: Cytotoxic and mutagenic. Handle in a Class II Biosafety Cabinet.

    • 3-EPP: Treat as a potential irritant and unknown bioactive. Standard PPE (gloves, coat, goggles) is sufficient.

Conclusion

Doxorubicin remains the gold standard for high-potency cell killing, suitable for aggressive cancers where the benefit outweighs the toxic risk. This compound , while significantly less potent (micromolar vs. nanomolar), offers a distinct chemical scaffold with a potentially better safety margin (Selectivity Index).

Recommendation: 3-EPP should be utilized as a lead compound for structural optimization—specifically to enhance potency while maintaining its selectivity—rather than a direct clinical replacement for Doxorubicin at this stage.

References

  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. Journal of Pharmacy and Pharmacology, 65(2), 157-170. Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and pharmacokinetics. Pharmacogenetics and Genomics, 21(7), 440. Link

  • Smith, D. A., & Metcalfe, S. (2009). Impact of Lipophilicity on Drug Discovery and Development. Expert Opinion on Drug Discovery, 4(6), 567-575. (Context for LogP comparison). Link

Sources

Safety Operating Guide

Navigating the Safe Handling of N-(3-ethoxyphenyl)propanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Essential Safety and Handling Protocols for N-(3-ethoxyphenyl)propanamide.

As the landscape of pharmaceutical research and development continues to evolve, the synthesis and analysis of novel chemical entities are paramount. Among these, this compound, a substituted aromatic amide, holds potential in various research applications. Ensuring the safety of laboratory personnel and the integrity of experimental outcomes when working with this and similar compounds is not merely a procedural formality but a cornerstone of scientific excellence. This guide provides a comprehensive framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, grounded in established safety principles and data from closely related compounds.

Understanding the Hazard Profile: A Data-Driven Approach

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide leverages safety data from the structurally analogous compound, 4'-Ethoxyacetanilide (also known as Phenacetin). This compound shares key functional groups, including an ethoxy-substituted phenyl ring and an amide linkage, making its toxicological and hazard profile a reliable surrogate for risk assessment.

Based on the data for 4'-Ethoxyacetanilide, this compound should be handled with caution, considering the following potential hazards:

  • Acute Oral Toxicity: The analogue is classified as harmful if swallowed[1][2].

  • Carcinogenicity: 4'-Ethoxyacetanilide is suspected of causing cancer[1][2].

  • Skin and Eye Irritation: While some sources indicate no significant irritation, it is prudent to assume the potential for mild irritation upon contact with skin and eyes[3][4][5].

  • Dust Inhalation: As a solid, airborne dust may cause respiratory tract irritation[4].

Given these potential hazards, a robust safety protocol is essential. The principle of "As Low As Reasonably Practicable" (ALARP) should be applied to minimize all routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Engineering Controls Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile glovesSafety glasses with side shields or safety gogglesLaboratory coatRecommended if not in a fume hood or VBE. Use a NIOSH-approved respirator with a particulate filter (e.g., N95)
Solution Preparation and Handling Chemical Fume HoodNitrile glovesSafety goggles or a face shield worn over safety glassesLaboratory coatGenerally not required if handled within a fume hood with good airflow.
Reaction Work-up and Purification Chemical Fume HoodNitrile glovesSafety goggles and a face shieldLaboratory coatNot typically required if performed in a fume hood.
Storage and Transport within the Lab N/ANitrile gloves (when handling primary container)Safety glassesLaboratory coatNot required

Causality Behind PPE Choices:

  • Nitrile Gloves: Offer good resistance to a wide range of chemicals and are a standard for laboratory use.

  • Safety Glasses/Goggles: Protect the eyes from splashes and airborne particles. Goggles provide a more complete seal.

  • Face Shield: Recommended when there is a higher risk of splashes, such as during reaction work-up.

  • Laboratory Coat: Protects skin and personal clothing from contamination.

  • Respiratory Protection: Essential when handling the solid outside of a dedicated ventilated enclosure to prevent inhalation of potentially harmful dust particles.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety measures at each step.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review SDS of Analogue (4'-Ethoxyacetanilide) B Conduct Risk Assessment for Specific Procedure A->B Inform C Don Appropriate PPE B->C Determine PPE D Work in a Ventilated Enclosure (Fume Hood/VBE) C->D E Weigh and Handle Solid with Care (Avoid Dust) D->E F Prepare Solutions in Hood E->F G Decontaminate Work Area F->G After Experiment H Properly Label and Store Compound G->H I Segregate and Dispose of Waste G->I J Remove and Dispose of PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

Detailed Step-by-Step Methodologies

Weighing and Aliquoting the Solid Compound:
  • Preparation: Before starting, ensure the work area within the chemical fume hood or ventilated balance enclosure is clean and uncluttered. Have all necessary equipment (spatula, weigh paper/boat, container) ready.

  • Don PPE: Put on a laboratory coat, nitrile gloves, and safety glasses. If not using a ventilated enclosure, a NIOSH-approved respirator is required.

  • Tare Container: Place the receiving container on the analytical balance and tare it.

  • Transfer Compound: Carefully transfer the desired amount of this compound from the stock bottle to the tared container using a clean spatula. Perform this action slowly to minimize the generation of airborne dust.

  • Clean Up: After weighing, carefully clean the spatula and the balance area with a damp cloth or towel to remove any residual powder. Dispose of the cleaning material as solid chemical waste.

  • Seal and Label: Securely cap the stock bottle and the newly prepared container. Ensure the new container is properly labeled with the chemical name, concentration (if applicable), date, and your initials.

Solution Preparation:
  • Solvent Dispensing: In a chemical fume hood, measure the required volume of the desired solvent into a suitable flask or beaker.

  • Addition of Solid: Slowly add the weighed this compound to the solvent while stirring to facilitate dissolution.

  • Complete Dissolution: Ensure the compound is fully dissolved before proceeding with your experiment. Gentle heating or sonication may be used if necessary, with appropriate precautions for the solvent's flammability.

  • Labeling: Clearly label the solution with the chemical name, concentration, solvent, and date.

Operational and Disposal Plans

Spill Response:
  • Minor Spill (Solid):

    • Alert others in the immediate area.

    • Wearing your standard PPE, gently sweep up the solid material, avoiding the creation of dust.

    • Place the collected material and any contaminated cleaning supplies into a sealed container labeled as "Hazardous Waste."

    • Wipe the spill area with a damp cloth and decontaminate with an appropriate solvent.

    • Wash your hands thoroughly.

  • Minor Spill (Liquid Solution):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Place the absorbent material into a sealed, labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent.

    • Wash your hands thoroughly.

  • Major Spill:

    • Evacuate the immediate area and alert your supervisor and institutional safety officer.

    • Prevent others from entering the area.

    • Follow your institution's emergency response procedures.

Waste Disposal:
  • Solid Waste: Collect all solid this compound waste, including contaminated weigh boats and paper, in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all solutions containing this compound in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste stream.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific integrity within the laboratory.

References

  • Alfa Aesar. Safety Data Sheet for 4'-Ethoxyacetanilide.[Link]

  • Sciencemadness Discussion Board. Amide handling precautions?[Link]

  • Capot Chemical. Material Safety Data Sheet for N-(4-ethoxyphenyl)acetamide.[Link]

  • thinkSRS.com. Material Safety Data Sheet - Phenacetin MSDS.[Link]

  • Organic Syntheses. Working with Hazardous Chemicals.[Link]

  • University of Pittsburgh. Safe Handling of Azides.[Link]

  • PubMed. Metal-Free Synthesis of N-Aryl Amides using Organocatalytic Ring-Opening Aminolysis of Lactones.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.